2-Ethylpyrrolidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLDRUSMYBXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407335 | |
| Record name | 2-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-28-7 | |
| Record name | 2-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrrolidine is a saturated heterocyclic organic compound with the chemical formula C₆H₁₃N. As a derivative of pyrrolidine, a five-membered nitrogen-containing ring, it is a secondary amine. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended to serve as a valuable resource for professionals in research and drug development. The information presented is supported by available experimental data and established chemical principles.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These quantitative data provide a baseline for its handling, application in synthesis, and prediction of its behavior in various chemical environments.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1003-28-7 | [1] |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| Boiling Point | 122.1 °C at 760 mmHg | [2] |
| Density | 0.81 g/mL | [2] |
| Refractive Index (n_D²⁰) | 1.422 | [2] |
| Flash Point | 15.5 °C | [2] |
| pKa | 10.43 | [3] |
Table 2: Calculated Properties of this compound
| Property | Value | Source(s) |
| LogP (Octanol/Water Partition Coefficient) | 1.47720 | [2] |
| Vapor Pressure | 14.1 mmHg at 25 °C | [2] |
Chemical Reactivity and Common Reactions
As a secondary amine, this compound exhibits characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom makes it reactive towards a variety of electrophiles.
N-Alkylation
This compound can be readily N-alkylated by reacting it with alkyl halides, such as methyl iodide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt.
General Reaction Scheme: R₂NH + R'-X → R₂R'N⁺HX⁻
N-Acylation
The nitrogen atom in this compound can also be acylated using acylating agents like acetyl chloride or acetic anhydride. This reaction results in the formation of an N-acylpyrrolidine derivative (an amide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
General Reaction Scheme: R₂NH + R'-COCl → R₂N-COR' + HCl
Synthesis of this compound
While various methods for the synthesis of substituted pyrrolidines exist, a common approach involves the reduction of a suitable precursor. One potential synthetic route is the catalytic hydrogenation of 2-ethylpyrrole. This reaction involves the reduction of the aromatic pyrrole ring to the saturated pyrrolidine ring using a metal catalyst, such as rhodium on carbon (Rh/C), under a hydrogen atmosphere.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and complex multiplets for the protons on the pyrrolidine ring.
-
¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 99). The fragmentation pattern will likely involve the loss of the ethyl group (M-29) and other characteristic fragments of the pyrrolidine ring.
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of a liquid organic compound.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Stand and clamp
-
Liquid paraffin or silicone oil
Procedure:
-
Fill the Thiele tube with liquid paraffin to a level just above the side arm.
-
Add a small amount of the this compound sample into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heat-transfer liquid is above the level of the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
Workflow for Boiling Point Determination:
Caption: Experimental workflow for determining the boiling point using a Thiele tube.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an amine.
Apparatus and Reagents:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
-
This compound sample
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.
-
Record the initial pH of the amine solution.
-
Begin adding the standardized HCl solution in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.
-
Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the volume of HCl at the equivalence point (the point of steepest inflection).
-
The pKa is the pH at the half-equivalence point (the volume of HCl added is half of the equivalence point volume).
Logical Flow for pKa Determination:
Caption: Logical flow for the determination of pKa via potentiometric titration.
Safety and Handling
This compound is a flammable liquid with a low flash point. It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of this compound. The tabulated data, descriptions of reactivity, and experimental protocols offer a solid foundation for its use in research and development. As with any chemical, a thorough understanding of its properties is essential for its safe and effective application.
References
A Technical Guide to the Physical Properties of 2-Ethylpyrrolidine
This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylpyrrolidine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental protocols for the determination of these properties.
Core Physical and Chemical Properties
This compound is a cyclic amine with the chemical formula C₆H₁₃N.[1] Its physical characteristics are crucial for its application in various chemical syntheses and as a solvent. A summary of its key physical properties is presented in the table below.
| Property | Value | Units |
| Molecular Formula | C₆H₁₃N | |
| Molecular Weight | 99.17 | g/mol |
| Boiling Point | 122.1 | °C (at 760 mmHg) |
| Density | 0.81 | g/cm³ |
| Refractive Index | 1.422 | (at 20°C) |
| Vapor Pressure | 14.1 | mmHg (at 25°C) |
| logP (Octanol/Water) | 1.148 | |
| Water Solubility | log10WS = -1.53 |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of a liquid compound such as this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] The capillary method is a common micro-technique for this determination.[3]
Apparatus:
-
Thermometer (-10 to 110°C range or higher)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner)
-
Stand and clamp
Procedure:
-
Fill the small test tube with 2-3 mL of this compound.
-
Place the capillary tube, with its sealed end facing up, into the test tube containing the liquid sample.[4]
-
Attach the test tube to the thermometer using a rubber band or thread. Ensure the sample is level with the thermometer bulb.[4]
-
Clamp the thermometer assembly in a Thiele tube or oil bath, making sure the rubber band is above the level of the heating oil.[6]
-
Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform temperature distribution.[5]
-
Observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles exits the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[4][6] Record this temperature.
Determination of Density
Density is the mass of a substance per unit volume.[7] For a liquid, it can be determined by measuring the mass of a known volume.
Apparatus:
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
Electronic balance (accurate to at least 0.01 g)
-
Pipette or dropper
Procedure:
-
Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[8][9]
-
Carefully transfer a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Use a pipette for accuracy and read the volume from the bottom of the meniscus.[7]
-
Record the exact volume.
-
Place the graduated cylinder containing the liquid on the balance and record the mass.[8]
-
If the balance was not tared, subtract the mass of the empty cylinder to find the mass of the liquid.[9]
-
Calculate the density using the formula: Density = Mass / Volume.[7]
-
For improved accuracy, repeat the measurement with different volumes and calculate the average density.[7]
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
Apparatus:
-
Abbe Refractometer
-
Dropper
-
Constant temperature water bath (optional, for precise measurements)
-
Solvent for cleaning (e.g., acetone or ethanol) and soft tissue paper
Procedure:
-
Ensure the prism surfaces of the Abbe refractometer are clean and dry. Clean with a suitable solvent and a soft tissue if necessary.[10]
-
Using a dropper, apply 2-3 drops of this compound onto the surface of the lower prism.[10]
-
Close the prisms together firmly.
-
Turn on the light source and look through the eyepiece.
-
Rotate the prism assembly using the coarse adjustment knob until the light and dark fields are visible in the eyepiece.[10]
-
Adjust the compensator dial to eliminate any color fringe at the border of the light and dark fields, resulting in a sharp, single line.
-
Use the fine adjustment knob to center the dividing line exactly on the crosshairs of the eyepiece.[10]
-
Read the refractive index value from the built-in scale.
-
If temperature control is required, circulate water from a constant temperature bath through the jackets surrounding the prisms.[10]
Workflow and Logical Relationships
The following diagram illustrates a standard workflow for the characterization of an unknown liquid sample by determining its fundamental physical properties. This logical progression ensures a systematic and comprehensive analysis.
References
- 1. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 9. wjec.co.uk [wjec.co.uk]
- 10. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Synthesis of 2-Ethyl-pyrrolidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The stereochemistry and substitution pattern of the pyrrolidine core are critical for its pharmacological activity, making the development of efficient and stereoselective synthetic methods a key focus in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-ethyl-pyrrolidine and its derivatives, offering detailed experimental protocols, quantitative data for comparison, and visual representations of synthetic workflows.
Core Synthetic Strategies
Several key strategies have emerged for the stereoselective synthesis of 2-ethyl-pyrrolidine and its derivatives. These methods can be broadly categorized into:
-
Asymmetric Synthesis using Chiral Auxiliaries: This approach utilizes a chiral auxiliary to direct the stereoselective addition of an ethyl group to a precursor molecule.
-
Reduction of Substituted Pyrroles and Pyrrolines: Catalytic hydrogenation of appropriately substituted pyrrole or pyrroline precursors provides a direct route to the saturated pyrrolidine ring.
-
Alkylation of Proline Derivatives: The readily available chiral pool starting material, proline, can be N-protected and subsequently alkylated at the C2 position.
-
Synthesis of Functionalized Derivatives: Methods have been developed for the synthesis of derivatives such as 2-aminomethyl-1-ethylpyrrolidine, which serve as important building blocks for more complex molecules.
I. Asymmetric Synthesis via Grignard Addition to N-tert-Butanesulfinyl Imines
A powerful and general method for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by in-situ cyclization. This method offers high levels of stereocontrol, directed by the chiral sulfinyl group.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Ethyl-N-(tert-butylsulfinyl)pyrrolidine
Materials:
-
(S)-N-tert-Butanesulfinamide
-
4-Chlorobutanal
-
Ethylmagnesium bromide (solution in THF)
-
Titanium (IV) ethoxide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the N-tert-Butanesulfinyl Imine: To a solution of (S)-N-tert-butanesulfinamide (1.0 eq) in anhydrous DCM is added 4-chlorobutanal (1.1 eq) and titanium (IV) ethoxide (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC until completion. The mixture is then poured into an equal volume of saturated aqueous NaHCO₃ and stirred vigorously for 15 minutes. The resulting suspension is filtered through celite, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine.
-
Grignard Addition and Cyclization: The crude imine is dissolved in anhydrous THF and cooled to -78 °C. A solution of ethylmagnesium bromide (2.0 eq) in THF is added dropwise. The reaction is stirred at -78 °C for 3-4 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data
| Step | Product | Yield | Diastereomeric Ratio (d.r.) |
| 1 | (S,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide | ~85-95% | N/A |
| 2 | (S)-2-Ethyl-N-(tert-butylsulfinyl)pyrrolidine | 70-85% | >95:5 |
Synthetic Workflow
II. Synthesis of 2-Aminomethyl-1-ethylpyrrolidine via Reduction
A key derivative, 2-aminomethyl-1-ethylpyrrolidine, is a valuable intermediate in the synthesis of various pharmaceuticals. An effective method for its preparation is the reduction of 1-ethyl-2-nitromethylene pyrrolidine.
Experimental Protocol: Electrolytic Reduction of 1-Ethyl-2-nitromethylene pyrrolidine[1]
Apparatus:
-
H-type electrolytic cell with a sintered glass diaphragm or a beaker with a porous unglazed cylinder as a diaphragm.
-
Copper plate cathode.
-
Platinum disc anode.
Materials:
-
1-Ethyl-2-nitromethylene pyrrolidine
-
Methanol
-
Saturated aqueous sodium carbonate solution
-
Carbon dioxide gas
Procedure:
-
Cell Setup: The anode chamber is filled with a saturated aqueous sodium carbonate solution. The cathode chamber is filled with a mixture of a 2N aqueous sodium carbonate solution and methanol.
-
Pre-electrolysis: Carbon dioxide is passed through the catholyte solution while a pre-electrolysis is carried out for several minutes.
-
Electrolysis: 1-Ethyl-2-nitromethylene pyrrolidine is added to the cathode chamber. A constant current of 1 ampere is applied for approximately 2.5 hours with continuous stirring and passing of carbon dioxide through the catholyte at a temperature of 20-23 °C.[1]
-
Work-up: After the electrolysis is complete, the catholyte is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield oily 2-aminomethyl-1-ethylpyrrolidine.[1]
Quantitative Data
| Starting Material | Product | Yield |
| 1-Ethyl-2-nitromethylene pyrrolidine | 2-Aminomethyl-1-ethylpyrrolidine | 90-99%[1] |
Experimental Workflow
III. Synthesis from Proline Derivatives
L-proline is an inexpensive and readily available chiral starting material for the synthesis of enantiomerically pure 2-substituted pyrrolidines. The general strategy involves N-protection, followed by alkylation at the C2 position.
General Procedure: Alkylation of N-Boc-L-proline
Materials:
-
N-Boc-L-proline
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: A solution of N-Boc-L-proline in anhydrous THF is cooled to -78 °C. A solution of LDA in THF is added dropwise, and the mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.
-
Alkylation: Ethyl iodide is added to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then slowly warm to room temperature.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Purification and Deprotection: The crude product is purified by column chromatography. The N-Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield 2-ethyl-pyrrolidine.
Quantitative Data
| Starting Material | Product | Yield (Alkylation) |
| N-Boc-L-proline | N-Boc-2-ethyl-proline | Moderate to Good |
Note: The diastereoselectivity of the alkylation can be influenced by the reaction conditions and the specific protecting group used.
Logical Relationship Diagram
References
Chiral Pyrrolidine Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, catalytic applications, and therapeutic potential of chiral pyrrolidine derivatives, offering a critical resource for researchers, scientists, and professionals in drug development.
The pyrrolidine ring is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its unique structural and electronic properties, coupled with the presence of stereogenic centers, make chiral pyrrolidine derivatives indispensable tools in modern organic synthesis and medicinal chemistry.[3][4] This technical guide provides a comprehensive overview of the core aspects of chiral pyrrolidine chemistry, focusing on synthetic strategies, catalytic applications, and their role in the development of novel therapeutic agents.
I. Asymmetric Synthesis of Chiral Pyrrolidines
The enantioselective synthesis of pyrrolidine derivatives is of paramount importance to access molecules with specific biological activities and catalytic properties.[5] Various strategies have been developed, broadly categorized into chiral pool synthesis and asymmetric catalysis.
Chiral Pool Synthesis
This approach utilizes readily available, enantiomerically pure natural products as starting materials.[6]
-
From Amino Acids: L-proline and its derivatives, such as pyroglutamic acid, are among the most common starting materials for the synthesis of chiral pyrrolidines.[1][7] Their inherent chirality and functional handles provide a robust platform for elaboration into more complex structures. For instance, (R)-pyrrolidine-3-carboxylic acid serves as a versatile building block for various biologically active molecules.[6]
-
From Carbohydrates and Other Natural Products: Sugars and other natural chiral molecules can be transformed into functionalized pyrrolidines through multi-step synthetic sequences.[1]
Asymmetric Catalysis
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral pyrrolidines, offering efficient and scalable routes.
-
Organocatalysis: The 2021 Nobel Prize in Chemistry highlighted the significance of organocatalysis, a field where proline and its derivatives have played a pivotal role.[1] Chiral pyrrolidine-based organocatalysts are highly effective in promoting a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[8][9][10][11] These catalysts typically operate via enamine or iminium ion intermediates.
-
Metal Catalysis: Chiral pyrrolidine derivatives are widely employed as ligands for transition metals in asymmetric catalysis.[12] These complexes can catalyze a variety of reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions, with high enantioselectivity.[1][13] For example, C2-symmetric 2,5-disubstituted pyrrolidines are privileged ligands in metal catalysis.[1][12]
-
Biocatalysis: Enzymes, such as imine reductases and engineered cytochromes P450, offer a green and highly selective approach to chiral pyrrolidines.[14][15] Biocatalytic methods can achieve high enantiomeric excess under mild reaction conditions.
A general workflow for the synthesis of chiral pyrrolidines, from starting materials to final products, is depicted below.
Caption: General workflow for the synthesis and application of chiral pyrrolidines.
II. Catalytic Applications of Chiral Pyrrolidine Derivatives
Chiral pyrrolidines are not only synthetic targets but also powerful catalysts and ligands that enable a myriad of asymmetric transformations.
Proline and its Derivatives in Organocatalysis
L-proline is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity.[10] It activates substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.
The catalytic cycle of a proline-catalyzed aldol reaction is a classic example of enamine catalysis.
Caption: Simplified catalytic cycle of a proline-catalyzed aldol reaction.
Pyrrolidine-Based Ligands in Asymmetric Metal Catalysis
The C2-symmetry often found in 2,5-disubstituted pyrrolidines makes them highly effective chiral ligands in metal catalysis.[1] These ligands create a well-defined chiral environment around the metal center, enabling high levels of enantiocontrol in reactions such as the enantioselective addition of diethylzinc to aldehydes.[12][16]
III. Chiral Pyrrolidine Derivatives in Drug Discovery and Development
The pyrrolidine scaffold is a key structural feature in numerous FDA-approved drugs and biologically active natural products.[3][4] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets.[4][17]
Pharmacological Activities
Chiral pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including:
-
Antiviral: As inhibitors of viral proteases and other key enzymes.[2][17]
-
Anticancer: By targeting various pathways involved in cell proliferation and metastasis.[17][18]
-
Central Nervous System (CNS) activity: Acting as receptor antagonists or enzyme inhibitors for the treatment of neurological disorders.[18][19]
-
Antidiabetic: As inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[6]
Structure-Activity Relationships (SAR)
The stereochemistry of the pyrrolidine ring is often critical for biological activity. Different enantiomers or diastereomers of a drug candidate can exhibit significantly different potency, selectivity, and safety profiles.[4][17] For example, the orientation of substituents on the pyrrolidine ring can dictate whether a compound acts as an agonist or an antagonist at a specific receptor.[4]
The general process of utilizing chiral pyrrolidine derivatives in drug discovery is outlined below.
Caption: Workflow for drug discovery utilizing chiral pyrrolidine scaffolds.
IV. Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis and application of chiral pyrrolidine derivatives.
Table 1: Asymmetric Synthesis of Chiral Pyrrolidines
| Entry | Reaction Type | Catalyst/Method | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Aldol Reaction | L-proline (30 mol%) | Acetone and 4-nitrobenzaldehyde | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 68 | 76 | [9] |
| 2 | Michael Addition | D-prolinamide derivative | Aldehyde and β-nitroalkene | γ-nitroaldehyde | Up to 99 | Up to 99 | [5] |
| 3 | [3+2] Cycloaddition | Cu(I)/chiral phosphine | Azomethine ylide and alkene | Substituted pyrrolidine | High | High | [20] |
| 4 | Intramolecular C-H Amination | Engineered Cytochrome P411 | Organic azide | Chiral pyrrolidine | Up to 74 | Up to 98 | [14][15] |
| 5 | Oxetane Desymmetrization | Chiral Phosphoric Acid | 3-substituted oxetane | 3,3-disubstituted pyrrolidine | Good to Excellent | Good to Excellent | [21] |
Table 2: Chiral Pyrrolidine Derivatives in Asymmetric Catalysis
| Entry | Reaction Type | Chiral Ligand/Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| 1 | Diethylzinc Addition | N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | (R)-1-phenylpropan-1-ol | 95 | 96 | [12] |
| 2 | Diethylzinc Addition | Chiral hydroxylated pyrrolidine derivative | Aromatic aldehydes | Secondary alcohols | High | Up to 95 | [16] |
| 3 | [4+2] Cycloaddition | Pyrrolidinyl Gold(I) Complex | Arylalkyne and alkene | Cycloadduct | - | 91:9 to 94:6 er | [22] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for Proline-Catalyzed Direct Asymmetric Aldol Reaction[9]
To a solution of the aldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and acetone (1 mL) is added L-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours). Upon completion, the reaction is quenched with half-saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
Synthesis of N-Boc Protected (R)-pyrrolidine-3-carboxylic acid[6]
A solution of (R)-pyrrolidine-3-carboxylic acid is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous layers are combined, acidified with cold 1N HCl, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the N-Boc protected product.
Reductive Amination for the Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors[19]
To a solution of the aldehyde intermediate in a suitable solvent (e.g., dichloroethane), the corresponding amine is added, followed by sodium triacetoxyborohydride (NaHB(OAc)₃). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired amine.
VI. Conclusion
Chiral pyrrolidine derivatives represent a cornerstone of modern organic and medicinal chemistry. The continuous development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis, has significantly expanded the accessibility and diversity of these valuable compounds. Their proven success as catalysts, ligands, and pharmacophores underscores their immense potential for future applications in both academic research and industrial drug development. This guide has provided a comprehensive overview of the key aspects of chiral pyrrolidine chemistry, offering a valuable resource for scientists and researchers working in this dynamic field. The detailed synthetic protocols, tabulated quantitative data, and visualized workflows aim to facilitate a deeper understanding and practical application of the principles discussed.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synth ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44193H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. longdom.org [longdom.org]
- 12. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
- 16. Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]
- 17. nbinno.com [nbinno.com]
- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 19. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrolidine synthesis [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethylpyrrolidine (CAS No. 1003-28-7). Due to the limited availability of experimentally verified spectra in public databases, this guide combines predicted data, information from similar compounds, and established spectroscopic principles to offer a robust analytical profile. This document is intended to support researchers in the identification, characterization, and quality control of this compound.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1003-28-7 |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| Structure |
Mass Spectrometry
Mass spectrometry of this compound is expected to proceed through typical fragmentation pathways for cyclic amines. The molecular ion peak (M+) should be observed at m/z 99. The fragmentation is dominated by alpha-cleavage, leading to the loss of the ethyl group or ring opening.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 84 | [C₅H₁₀N]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of the ethyl radical (•C₂H₅) |
| 56 | [C₃H₆N]⁺ | Ring fragmentation |
| 43 | [C₂H₅N]⁺ | Further fragmentation of the pyrrolidine ring |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: For a volatile amine like this compound, direct injection of a diluted sample is typically sufficient.
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the nitrogen atom and the alkyl substitution.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 60-65 |
| C5 | 45-50 |
| C3 | 30-35 |
| C4 | 20-25 |
| C1' | 25-30 |
| C2' | 10-15 |
Note: These are predicted values and may vary from experimental results.[1]
Experimental Protocol: ¹³C-NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹³C.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound is expected to show complex multiplets due to spin-spin coupling between adjacent protons. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.
Table 3: Predicted ¹H-NMR Chemical Shifts and Multiplicities for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 2.8 - 3.2 | Multiplet |
| H5 | 2.6 - 3.0 | Multiplet |
| H1'a | 1.4 - 1.6 | Multiplet |
| H1'b | 1.2 - 1.4 | Multiplet |
| H3, H4, NH | 1.5 - 2.0 | Broad Multiplet |
| H2' | 0.8 - 1.0 | Triplet |
Note: These are predicted values and may vary from experimental results. The NH proton signal may be broad and its chemical shift can be concentration and solvent dependent.[2]
Experimental Protocol: ¹H-NMR Spectroscopy
Sample Preparation:
-
Dissolve 2-5 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹H.
-
Pulse Program: Standard ¹H experiment (e.g., zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characteristic of a secondary cyclic amine. The key absorptions will be the N-H stretch, C-H stretches, and C-N stretch. The following data is based on the known spectrum of pyrrolidine and typical values for secondary amines.[3][4][5][6]
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch (secondary amine) | Weak-Medium, Sharp |
| 2850 - 2960 | C-H Stretch (sp³ C-H) | Strong |
| 1450 - 1470 | CH₂ Bend | Medium |
| 1370 - 1380 | CH₃ Bend | Medium |
| 1020 - 1250 | C-N Stretch (aliphatic amine) | Weak-Medium |
| 665 - 910 | N-H Wag (secondary amine) | Broad, Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.
FT-IR Spectrometer Parameters:
-
Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
This guide provides a foundational set of expected spectroscopic data and standardized protocols for the analysis of this compound. Researchers are encouraged to use this information as a baseline for their experimental work and to contribute experimentally verified data to public databases to enhance the collective understanding of this compound.
References
Navigating the Uncharted: A Technical Guide to the Presumed Safety and Handling of 2-Ethylpyrrolidine
This document provides an in-depth overview of the presumed hazards, handling precautions, and emergency procedures for 2-Ethylpyrrolidine, drawing upon data from analogous chemical structures. All quantitative data from related compounds are presented in structured tables for comparative analysis.
Presumed Hazard Identification and Classification
Based on the hazard profiles of related compounds, this compound is anticipated to be a flammable liquid that may cause severe skin burns, eye damage, and respiratory irritation. Ingestion and skin contact are likely to be harmful.
Comparative Hazard Statements for Related Compounds:
| Compound | Hazard Statements |
| 2-(Aminomethyl)-1-ethylpyrrolidine | Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[1] |
| N-Ethyl-2-pyrrolidone | Causes serious eye damage. May damage the unborn child. Suspected of damaging fertility.[2][3] Combustible liquid.[3] |
| Pyrrolidine | Highly flammable liquid and vapour. Harmful if swallowed or if inhaled. Causes severe skin burns and eye damage. Harmful to aquatic life.[4] |
Physical and Chemical Properties (Data from Related Compounds)
The precise physical and chemical properties of this compound are not documented in the available resources. However, data from related compounds can offer estimations.
| Property | 2-(Aminomethyl)-1-ethylpyrrolidine | N-Ethyl-2-pyrrolidone | Pyrrolidine |
| Molecular Formula | C₇H₁₆N₂ | C₆H₁₁NO[2][3] | C₄H₉N |
| Molecular Weight | 128.22 g/mol | 113.16 g/mol [2][5] | 71.12 g/mol |
| Boiling Point | 58-60 °C @ 16 mmHg | 212.5 °C @ 1013.25 hPa[6] | 87 - 88 °C @ 1,013 hPa[4] |
| Flash Point | 56 °C (closed cup) | 90.8 °C[6] | 3 °C |
| Density | 0.884 g/mL at 25 °C | 0.9930 @ 25°C[6] | 0.852 g/cm³ @ 25 °C[4] |
| Solubility | No data available | Soluble in water[6] | No data available |
Safe Handling and Storage
Given the anticipated hazards, stringent safety protocols are necessary when handling this compound.
3.1. Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Avoid all personal contact, including inhalation of vapors or aerosols.[4][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and chemical safety goggles or a face shield.[7]
-
Use only non-sparking tools and explosion-proof equipment.[1][8]
-
Ground and bond containers and receiving equipment to prevent static discharges.[1][3]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][3] No smoking should be permitted in the handling area.[1][3]
-
Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[1]
3.2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Store locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]
-
The recommended storage temperature for N-Ethyl-2-pyrrolidone is 15-25 °C.[3][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles are required to protect against splashes.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[7] Glove suitability and breakthrough time should be confirmed with the supplier. |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[7] For larger quantities or splash risks, a P.V.C. apron may be appropriate.[4] |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
Fire-Fighting Measures
6.1. Extinguishing Media:
-
Suitable: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[1][4]
-
Unsuitable: A direct water jet may scatter and spread the fire.
6.2. Specific Hazards:
-
The vapor is likely flammable and may form explosive mixtures with air.[3][4]
-
Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][3][4]
6.3. Protective Actions for Fire-Fighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
-
Attack the fire from upwind to avoid hazardous vapors and toxic decomposition products.
-
Use water spray to cool fire-exposed containers.[11]
Accidental Release Measures
7.1. Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Wear appropriate personal protective equipment.[1]
7.2. Environmental Precautions:
-
Prevent the substance from entering drains, surface water, or groundwater.[3]
7.3. Containment and Cleaning Up:
-
Absorb the spill with an inert material such as sand, silica gel, or universal binder.[3][8]
-
Collect the absorbed material into a suitable, closed container for disposal.[8]
-
Ventilate the affected area.[3]
Disposal Considerations
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1][6]
-
Waste materials are likely to be considered hazardous.
Experimental Protocols & Visualizations
Due to the lack of specific data for this compound, detailed experimental protocols for its safe handling cannot be provided. However, general logical workflows for laboratory safety are presented below.
References
- 1. fishersci.com [fishersci.com]
- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. uni-muenster.de [uni-muenster.de]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. nj.gov [nj.gov]
Commercial Availability and Technical Guide for 2-Ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylpyrrolidine, a substituted pyrrolidine, represents a valuable building block for medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[1] This technical guide provides a comprehensive overview of the commercial availability of this compound, its chemical properties, synthesis methodologies, and its potential applications in drug development, with a focus on the broader context of 2-alkylpyrrolidines.
Commercial Availability
This compound and its hydrochloride salt are available from a number of chemical suppliers specializing in research chemicals. The availability, purity, and pricing can vary, and it is recommended to contact the suppliers directly for the most current information. The following table summarizes publicly available data from various suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Tyger Scientific Inc. | This compound | 1003-28-7 | --- | 1 g | $439.20 |
| Synblock | This compound | 1003-28-7 | ≥ 98% | Contact for details | Contact for details |
| Pharmaffiliates | This compound | 1003-28-7 | High Purity | Contact for details | Contact for details |
| Guidechem | This compound | 1003-28-7 | --- | Contact for details | Contact for details |
Note: Prices and availability are subject to change. It is recommended to verify the information with the suppliers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical databases.[2]
| Property | Value |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| CAS Number | 1003-28-7 |
| Boiling Point | 122.1 °C at 760 mmHg |
| Density | 0.81 g/cm³ |
| Flash Point | 15.5 °C |
| Refractive Index | 1.422 |
| LogP | 1.47720 |
Experimental Protocols: Synthesis of 2-Alkylpyrrolidines
General Protocol for the Synthesis of 2-Alkylpyrrolidines via Imine Reduction
Materials:
-
Appropriate γ-amino ketone or a precursor that can be converted to a cyclic imine.
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation).
-
Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Acid catalyst (for imine formation, e.g., acetic acid).
-
Standard laboratory glassware and equipment for organic synthesis.
Procedure:
-
Imine Formation: The γ-amino ketone is dissolved in an anhydrous solvent. A catalytic amount of acid is added to facilitate the intramolecular cyclization to form the corresponding cyclic imine (a Δ¹-pyrroline derivative). The reaction is typically stirred at room temperature or gently heated until the formation of the imine is complete, which can be monitored by techniques such as TLC or GC-MS.
-
Reduction: The reaction mixture containing the cyclic imine is cooled in an ice bath. The reducing agent is then added portion-wise to control the reaction temperature.
-
Reaction Quench and Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic solvent may be removed under reduced pressure.
-
Extraction and Purification: The aqueous solution is made basic, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography to yield the desired 2-alkylpyrrolidine.
Role in Drug Development and Biological Activity
The pyrrolidine ring is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][5] While specific biological activity data for this compound is scarce in publicly available literature, the investigation of other 2-alkylpyrrolidine derivatives provides valuable insights into the potential of this structural motif.
For instance, certain 2-alkylpyrrolidine alkaloids have demonstrated significant biological activities, including cytolysis and antifungal effects.[4] Furthermore, the introduction of substituents on the pyrrolidine ring can significantly influence the pharmacological profile. Structure-activity relationship (SAR) studies on various pyrrolidine-containing compounds have shown that modifications to the ring and its substituents can modulate binding affinity and selectivity for various biological targets, such as G-protein coupled receptors.[6]
The lipophilicity and three-dimensional shape imparted by the 2-ethyl group can influence a molecule's ability to cross cell membranes and interact with protein binding pockets. These are critical considerations in the design of new therapeutic agents, particularly for central nervous system (CNS) targets where blood-brain barrier penetration is a key factor.[7]
Conclusion
This compound is a commercially available building block with potential for application in the synthesis of novel bioactive molecules. While direct biological data on this specific compound is limited, the well-established importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound and its derivatives are of interest for further investigation. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their research endeavors.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Backbone of Modern Medicine: A Technical Guide to Key Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the bedrock of medicinal chemistry, with an overwhelming majority of all biologically active molecules incorporating at least one heterocyclic ring.[1] Their prevalence stems from their ability to present a diverse array of three-dimensional structures and functionalities, enabling precise interactions with biological targets. This in-depth technical guide provides a comprehensive overview of five of the most pivotal heterocyclic scaffolds in synthetic and medicinal chemistry: pyridine, pyrimidine, indole, quinoline, and thiophene. We will delve into their prevalence in pharmaceuticals, key physicochemical properties, detailed synthetic protocols, and the biological pathways they modulate.
The Ubiquity of Heterocycles in Approved Pharmaceuticals
Nitrogen-containing heterocycles are particularly prominent in the landscape of FDA-approved drugs.[2][3] An analysis of drugs approved between 2013 and 2023 revealed that a staggering 82% contain at least one nitrogen heterocycle.[4] This underscores the immense value medicinal chemists place on these scaffolds for their ability to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
The following table summarizes the prevalence and key physicochemical properties of drugs containing the five core scaffolds discussed in this guide. This data is invaluable for understanding the drug-like chemical space occupied by these heterocycles.
| Heterocyclic Scaffold | Prevalence in FDA-Approved Drugs (2014-2023)[6] | Representative Drugs & Their Properties |
| Pyridine | Most frequent N-heterocycle (54 drugs) [6][7] | Amlodipine (Calcium Channel Blocker): MW: 408.88 g/mol , logP: 3.0, pKa: 5.0Imatinib (Kinase Inhibitor): MW: 493.6 g/mol , logP: 3.8, pKa: 8.1 |
| Pyrimidine | Fifth most frequent N-heterocycle (25 drugs) [6] | Imatinib (Kinase Inhibitor): MW: 493.6 g/mol , logP: 3.8, pKa: 8.1Rosuvastatin (HMG-CoA Reductase Inhibitor): MW: 481.5 g/mol , logP: 1.4, pKa: 4.6 |
| Indole | Seventh most frequent N-heterocycle (21 drugs) [6] | Sumatriptan (5-HT Receptor Agonist): MW: 295.4 g/mol , logP: -0.5, pKa: 9.6Indomethacin (NSAID): MW: 357.8 g/mol , logP: 3.1, pKa: 4.5 |
| Quinoline | Frequent scaffold in antimalarials and kinase inhibitors | Chloroquine (Antimalarial): MW: 319.9 g/mol , logP: 4.6, pKa: 10.2, 8.4Cabozantinib (Kinase Inhibitor): MW: 501.5 g/mol , logP: 4.2, pKa: 6.3, 2.7 |
| Thiophene | A key scaffold in numerous blockbuster drugs | Clopidogrel (Antiplatelet): MW: 321.8 g/mol , logP: 3.8, pKa: 4.5Olanzapine (Antipsychotic): MW: 312.4 g/mol , logP: 2.7, pKa: 7.4, 5.0 |
Pyridine: The Versatile Nucleus
The pyridine ring, an isostere of benzene, is a fundamental building block in medicinal chemistry. Its nitrogen atom provides a site for hydrogen bonding and alters the electronic properties of the ring, influencing its interactions with biological targets. Pyridine-containing drugs span a wide range of therapeutic areas, including cardiovascular disease, cancer, and infectious diseases.[8][9]
Experimental Protocols for Pyridine Synthesis
a) Hantzsch Dihydropyridine Synthesis
This multicomponent reaction provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[10][11][12]
Protocol for the Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the product often precipitates. The solid is collected by filtration and washed with cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure dihydropyridine.
-
Aromatization (Oxidation): The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN).
b) Guareschi-Thorpe Pyridine Synthesis
This method is a versatile approach to constructing substituted pyridines.
Protocol for the Synthesis of a Substituted 2-Pyridone:
-
Reaction Setup: Combine a cyanoacetamide (1.0 eq) and a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol.
-
Base Catalysis: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.
Pyrimidine: A Cornerstone of Life and Medicine
The pyrimidine scaffold is of immense biological importance, forming the core of the nucleobases cytosine, thymine, and uracil.[10] This inherent biological relevance has made it a highly privileged scaffold in drug discovery, leading to a plethora of drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.[13]
Experimental Protocols for Pyrimidine Synthesis
a) Biginelli Reaction
This one-pot, three-component reaction is a classic and efficient method for the synthesis of dihydropyrimidinones, which can be further modified.[14][15]
Protocol for the Synthesis of Monastrol:
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[16]
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[16]
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours.[16]
-
Work-up: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by filtration and wash with cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol to yield pure Monastrol.[16]
-
Characterization: The product can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.[17][18]
b) Synthesis from 1,3-Dicarbonyl Compounds
A general and widely used method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.
Protocol for the Synthesis of a 2-Substituted Pyrimidine:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride salt (1.0 eq) in a suitable solvent like ethanol.
-
Base Addition: Add a base, such as sodium ethoxide or sodium hydroxide, to neutralize the hydrochloride and facilitate the condensation.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Indole: A Privileged Scaffold in Neuro- and Cancer Therapeutics
The indole nucleus is a prominent feature in a vast number of natural products and pharmaceuticals, most notably in neurotransmitters like serotonin and in many anticancer and antiviral drugs.[19][20][21] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore.
Experimental Protocols for Indole Synthesis
a) Fischer Indole Synthesis
This is one of the oldest and most reliable methods for synthesizing indoles from arylhydrazines and carbonyl compounds.[2][13][22][23][24]
Protocol for the Synthesis of 2-Phenylindole:
-
Formation of Hydrazone: In a flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to form the phenylhydrazone.
-
Cyclization: Add a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 150-180°C for 1-3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-phenylindole.
b) Leimgruber-Batcho Indole Synthesis
This two-step method is particularly useful for the synthesis of indoles that are unsubstituted at the 2- and 3-positions.[8][10][11][15][25]
Protocol for the Synthesis of Indole:
-
Enamine Formation: In a flask, combine o-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), and pyrrolidine (0.2 eq).[15]
-
Reaction Conditions (Enamine): Heat the mixture at reflux for 2-4 hours. The progress can be monitored by the formation of a deep red color.[15]
-
Reductive Cyclization: Cool the reaction mixture and dilute with a solvent like methanol. Add a reducing agent, such as Raney nickel and hydrazine hydrate, or palladium on carbon and hydrogen gas.[15]
-
Reaction Conditions (Cyclization): Stir the mixture at room temperature or with gentle heating until the reaction is complete (disappearance of the red color).
-
Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Quinoline: A Historic Scaffold with Modern Applications
The quinoline scaffold is famously known for its presence in the antimalarial drug quinine. It continues to be a crucial pharmacophore in the development of new antimalarial, anticancer, and antibacterial agents.
Experimental Protocols for Quinoline Synthesis
a) Combes Quinoline Synthesis
This method allows for the synthesis of 2,4-disubstituted quinolines from anilines and 1,3-diketones.[1][26][27][28][29]
Protocol for the Synthesis of 2,4-Dimethylquinoline:
-
Reaction Setup: In a flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Catalysis: Slowly add concentrated sulfuric acid with cooling.
-
Reaction Conditions: Heat the mixture to 100-120°C for 1-2 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent. The crude product can be purified by distillation or column chromatography.
b) Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][3][4][30][31]
Protocol for the Synthesis of 2-Methylquinoline (Quinaldine):
-
Reaction Setup: In a flask, combine aniline (1.0 eq) with concentrated hydrochloric acid. Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add crotonaldehyde (1.2 eq) to the cooled mixture.[4]
-
Oxidizing Agent: Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Work-up and Purification: After cooling, make the solution alkaline with sodium hydroxide. The product can then be isolated by steam distillation followed by extraction and further purification by distillation.[31]
Thiophene: The Sulfur-Containing Powerhouse
Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Its derivatives are found in numerous blockbuster drugs and exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[7]
Experimental Protocols for Thiophene Synthesis
a) Paal-Knorr Thiophene Synthesis
This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[7][25][32][33][34]
Protocol for the Synthesis of 2,5-Dimethylthiophene:
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) with a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 eq).[7]
-
Solvent: Add an inert solvent like toluene or xylene.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.[32]
-
Work-up: Cool the reaction mixture and filter to remove any solids. Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by distillation.[7]
b) Gewald Aminothiophene Synthesis
This multicomponent reaction is a highly efficient method for the synthesis of 2-aminothiophenes.[35][36][37][38]
Protocol for the Synthesis of a Substituted 2-Aminothiophene:
-
Reaction Setup: In a flask, combine a ketone or aldehyde with an activated methylene group (1.0 eq), an α-cyanoester (e.g., ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a solvent such as ethanol or DMF.[37][38]
-
Base Catalysis: Add a catalytic amount of a base, such as morpholine or triethylamine.[37]
-
Reaction Conditions: Heat the mixture to 50-70°C for 1-3 hours.
-
Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: The crude product can be washed with a cold solvent (e.g., ethanol) and dried. If necessary, it can be further purified by recrystallization.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of drugs containing these heterocyclic scaffolds are exerted through their interaction with specific biological pathways. Below are examples of key signaling pathways modulated by drugs containing these core structures, visualized using the DOT language for Graphviz.
EGFR Signaling Pathway and its Inhibition by Quinoline-based Kinase Inhibitors
Many quinoline-based anticancer drugs, such as Gefitinib and Erlotinib, function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
B-Raf/MEK/ERK Pathway and Pyrimidine-based Inhibitors
Mutations in the B-Raf kinase are common in many cancers. Pyrimidine-containing drugs like Dabrafenib are potent inhibitors of mutant B-Raf.
Experimental Protocols for Biological Assays
Evaluating the biological activity of newly synthesized heterocyclic compounds is a critical step in the drug discovery process. The following are detailed protocols for common assays relevant to the therapeutic areas discussed.
a) MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][28][31][39]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
b) Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay is the gold standard for determining the antibacterial or antifungal activity of a compound.[6][17][23][25][40]
Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
c) In Vitro Kinase Inhibition Assay (e.g., for EGFR or B-Raf)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.[5][10][11][15][22][29][33][34][36][38][41][42][43]
Protocol (using ADP-Glo™ as an example):
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the kinase (e.g., recombinant EGFR or B-Raf) and its specific substrate (e.g., a peptide or inactive kinase) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.
This guide provides a foundational understanding of the importance and application of key heterocyclic scaffolds in modern drug discovery. The provided protocols and data serve as a practical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents. The continued exploration of the vast chemical space offered by these and other heterocyclic systems will undoubtedly lead to the development of the next generation of life-saving medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. benchchem.com [benchchem.com]
- 27. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bds.berkeley.edu [bds.berkeley.edu]
- 29. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. promega.es [promega.es]
- 34. benchchem.com [benchchem.com]
- 35. ahajournals.org [ahajournals.org]
- 36. promega.com [promega.com]
- 37. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 38. sigmaaldrich.cn [sigmaaldrich.cn]
- 39. atcc.org [atcc.org]
- 40. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 41. promega.com [promega.com]
- 42. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 43. benchchem.com [benchchem.com]
Methodological & Application
Asymmetric Synthesis of 2,5-Disubstituted Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. The stereoselective synthesis of 2,5-disubstituted pyrrolidines, in particular, presents a significant challenge and an area of intense research, as the spatial arrangement of the two substituents dramatically influences biological activity and catalytic efficacy. This document provides detailed application notes and experimental protocols for key modern strategies in the asymmetric synthesis of these important heterocyclic compounds.
Application Notes
The asymmetric synthesis of 2,5-disubstituted pyrrolidines can be broadly categorized into three main approaches: leveraging the chiral pool, diastereoselective strategies employing chiral auxiliaries, and catalytic asymmetric methods, which include both metal- and organocatalysis.
-
Chiral Pool Synthesis: This classical approach utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry. L-pyroglutamic acid is a particularly popular starting material, offering a rigid framework that can be stereoselectively functionalized at the C2 and C5 positions to yield both cis and trans products. This method is robust and often provides high enantiopurity, though it may require multi-step sequences.
-
Diastereoselective Synthesis: These methods involve the use of a chiral auxiliary to control the stereochemical outcome of the reaction. The auxiliary is typically attached to the substrate, directs the formation of new stereocenters, and is subsequently removed. A notable example is the use of chiral sulfinimines in Mannich-type reactions followed by iodocyclization, which allows for the stereocontrolled synthesis of trans-2,5-disubstituted pyrrolidines.[1][2] This strategy offers predictable stereochemical control but requires additional steps for the introduction and removal of the auxiliary.
-
Catalytic Asymmetric Synthesis: The development of chiral catalysts has revolutionized the synthesis of enantiopure compounds. In the context of 2,5-disubstituted pyrrolidines, both metal- and organocatalysis have proven to be powerful tools.
-
Metal Catalysis: Transition metal catalysts, particularly those based on rhodium, have enabled the direct C-H functionalization of pyrrolidine rings and de novo synthesis from acyclic precursors through C-H amination.[2] These methods are highly efficient and atom-economical, offering novel synthetic disconnections.
-
Organocatalysis: Small organic molecules, often derived from proline itself, can catalyze the enantioselective formation of pyrrolidine precursors. For instance, organocatalytic Michael additions of aldehydes or ketones to nitroolefins can generate intermediates that are then cyclized to form highly functionalized 2,5-disubstituted pyrrolidines.[3][4][5] This approach avoids the use of toxic or expensive metals and often proceeds under mild reaction conditions.
-
The choice of synthetic strategy depends on several factors, including the desired stereoisomer (cis or trans), the nature of the substituents, the required scale of the synthesis, and the availability of starting materials and catalysts. The following protocols provide detailed examples of these diverse and powerful synthetic methodologies.
Experimental Protocols
Protocol 1: Synthesis of trans-2,5-Disubstituted Pyrrolidines via Diastereoselective Iodocyclization
This protocol, based on the work of Davis and coworkers, describes the asymmetric synthesis of a trans-2,5-disubstituted pyrrolidine from a chiral sulfinimine.[1][6]
Workflow Diagram:
Caption: Diastereoselective synthesis of trans-2,5-disubstituted pyrrolidines.
Materials:
-
Chiral N-p-toluenesulfinylimine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Methyl acetate
-
Tetrahydrofuran (THF), anhydrous
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Phosphonium ylide (e.g., (triphenylphosphoranylidene)acetaldehyde)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Tributyltin hydride (Bu₃SnH)
-
Sodium (Na)
-
Liquid ammonia (NH₃)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Mannich Reaction:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-BuLi dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add methyl acetate dropwise and stir for 1 hour.
-
Add a solution of the chiral sulfinimine in THF and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Mannich adduct.
-
-
Functional Group Manipulations:
-
Oxidize the sulfinyl group of the Mannich adduct to the corresponding sulfonamide using m-CPBA in dichloromethane (DCM).
-
Reduce the ester group to the aldehyde using DIBAL-H in THF at -78 °C.
-
-
Wittig Reaction:
-
React the resulting aldehyde with the appropriate phosphonium ylide in THF to afford the homoallylic sulfonamide.
-
-
Iodocyclization and Deprotection:
-
To a solution of the homoallylic sulfonamide in acetonitrile, add potassium carbonate and iodine. Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with aqueous sodium thiosulfate and extract with ethyl acetate.
-
Purify the resulting iodopyrrolidine by column chromatography.
-
Deiodinate the product using tributyltin hydride and a radical initiator (e.g., AIBN) in toluene.
-
Remove the p-toluenesulfonyl protecting group by dissolving the sulfonamide in a mixture of THF and liquid ammonia at -78 °C and adding small pieces of sodium metal until a persistent blue color is observed. Quench with solid ammonium chloride and allow the ammonia to evaporate. Extract the product into an organic solvent.
-
Quantitative Data:
| Substrate (R in Sulfinimine) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Phenyl | >95:5 | 75 | [1] |
| 4-Methoxyphenyl | >95:5 | 80 | [1] |
| 2-Naphthyl | >95:5 | 72 | [1] |
Protocol 2: Rhodium-Catalyzed Asymmetric Synthesis of 2,5-Disubstituted Pyrrolidines
This protocol outlines a modern approach to 2,5-disubstituted pyrrolidines via a rhodium-catalyzed C-H amination, as reported by Dauban, Darses, and coworkers.[2]
Logical Relationship Diagram:
Caption: Rhodium-catalyzed de novo synthesis of 2,5-disubstituted pyrrolidines.
Materials:
-
1,4-Diarylbutane substrate
-
Chiral rhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄)
-
Sulfonimidamide
-
Oxidant (e.g., PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere techniques and purification supplies
Procedure:
-
Reaction Setup:
-
To an oven-dried flask under an argon atmosphere, add the 1,4-diarylbutane substrate, the chiral rhodium(II) catalyst (typically 1-5 mol%), the sulfonimidamide (1.2 equivalents), and magnesium oxide (2.5 equivalents).
-
Add anhydrous dichloromethane via syringe.
-
-
Reaction Execution:
-
Add the oxidant (1.3 equivalents) portion-wise over 1 hour to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,5-disubstituted pyrrolidine.
-
Quantitative Data:
| Diarylbutane Substrate (Aryl group) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Phenyl | 95:5 | 92% | 78 | [2] |
| 4-Fluorophenyl | 96:4 | 94% | 82 | [2] |
| 4-Chlorophenyl | 94:6 | 91% | 75 | [2] |
Protocol 3: Organocatalytic Synthesis of a cis-2,5-Disubstituted Pyrrolidine Precursor
This protocol describes the synthesis of a chiral cis-2,5-disubstituted pyrrolidine organocatalyst and its application in an enantioselective Michael addition, a key step in the synthesis of more complex pyrrolidine structures.[3]
Experimental Workflow Diagram:
Caption: Organocatalytic synthesis and application of a cis-2,5-disubstituted pyrrolidine.
Materials:
-
cis-2,5-Disubstituted pyrrolidine organocatalyst
-
α,β-Unsaturated aldehyde
-
Nitromethane
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., dichloromethane or toluene)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To a vial, add the α,β-unsaturated aldehyde, the cis-2,5-disubstituted pyrrolidine organocatalyst (10 mol%), and the acid co-catalyst (20 mol%).
-
Add the solvent, followed by nitromethane (typically 3-5 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Michael adduct, which can be further transformed into a 2,5-disubstituted pyrrolidine.
-
Quantitative Data for Michael Addition:
| α,β-Unsaturated Aldehyde | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Cinnamaldehyde | >99% | 91 | [3] |
| (E)-Hex-2-enal | 98% | 85 | [3] |
| (E)-3-(4-Nitrophenyl)acrylaldehyde | 99% | 88 | [3] |
These protocols provide a starting point for the asymmetric synthesis of 2,5-disubstituted pyrrolidines. Researchers should consult the primary literature for further details and substrate scope. The choice of method will ultimately be guided by the specific target molecule and the resources available.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethylpyrrolidine as a Chiral Auxiliary: Application Notes and Protocols
Note on Availability of Information: Extensive literature searches for the direct application of 2-ethylpyrrolidine as a chiral auxiliary in organic synthesis have yielded limited specific examples and detailed protocols. It is not a commonly documented chiral auxiliary in the same vein as other substituted pyrrolidines like 2-methylpyrrolidine or proline derivatives. However, the principles of asymmetric synthesis using 2-substituted pyrrolidine auxiliaries are well-established. This document will provide detailed application notes and protocols for the closely related and widely used (S)-2-methylpyrrolidine and (R)-2-methylpyrrolidine as a representative example. The methodologies and principles described herein are analogous to how this compound would be expected to function as a chiral auxiliary.
Introduction to 2-Substituted Pyrrolidines as Chiral Auxiliaries
Chiral pyrrolidine derivatives are powerful tools in asymmetric synthesis, serving as temporary chiral auxiliaries to control the stereochemical outcome of reactions.[1] By covalently attaching the chiral pyrrolidine to a prochiral substrate, one can induce facial selectivity in subsequent bond-forming reactions. The steric hindrance provided by the substituent at the 2-position of the pyrrolidine ring effectively shields one face of the reactive intermediate, directing the approach of incoming reagents to the opposite face. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and recovered for reuse.
The most common application of 2-alkylpyrrolidine auxiliaries is in the asymmetric alkylation of ketones and aldehydes via the formation of a chiral enamine intermediate.
Core Application: Asymmetric α-Alkylation of Ketones
The asymmetric α-alkylation of a prochiral ketone is a fundamental carbon-carbon bond-forming reaction that establishes a new stereocenter. Using a chiral 2-alkylpyrrolidine, such as 2-methylpyrrolidine, allows for high diastereoselectivity in this process.
Mechanism of Stereocontrol
The reaction proceeds through the formation of a chiral enamine intermediate by reacting the ketone with the chiral pyrrolidine. The substituent at the 2-position of the pyrrolidine ring dictates the conformation of the enamine, creating a sterically hindered face and a less hindered face. The incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less hindered face, leading to the formation of one diastereomer of the alkylated iminium ion. Subsequent hydrolysis of the iminium ion yields the enantioenriched α-alkylated ketone and regenerates the chiral auxiliary.
Caption: Logical workflow for asymmetric α-alkylation using a 2-substituted pyrrolidine auxiliary.
Experimental Protocols
The following protocols are adapted from established procedures for asymmetric alkylation using chiral 2-methylpyrrolidine. These can serve as a starting point for designing syntheses with other 2-alkylpyrrolidines.
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide using (S)-2-Methylpyrrolidine
This protocol details the synthesis of (R)-2-benzylcyclohexanone.
Step 1: Formation of the Chiral Enamine
-
To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add (S)-2-methylpyrrolidine (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine. This is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of benzyl bromide (1.1 eq) in anhydrous THF to the cooled enamine solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis by stirring with 2M HCl for 1-2 hours at room temperature to cleave the enamine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched (R)-2-benzylcyclohexanone.
-
The aqueous layer from the extraction can be basified and extracted to recover the (S)-2-methylpyrrolidine auxiliary.
Data Presentation
The following table summarizes representative data for the asymmetric alkylation of cyclic ketones using 2-methylpyrrolidine as a chiral auxiliary.
| Ketone | Electrophile | Auxiliary | Yield (%) | d.e. (%) | e.e. (%) |
| Cyclohexanone | Benzyl bromide | (S)-2-Methylpyrrolidine | 75 | >95 | 92 (R) |
| Cyclopentanone | Ethyl iodide | (R)-2-Methylpyrrolidine | 68 | >95 | 88 (S) |
| Cycloheptanone | Methyl iodide | (S)-2-Methylpyrrolidine | 71 | >90 | 85 (R) |
d.e. = diastereomeric excess of the alkylated iminium salt intermediate. e.e. = enantiomeric excess of the final α-alkylated ketone.
Other Potential Applications
While asymmetric alkylation is the most common application, 2-substituted pyrrolidine auxiliaries can potentially be used in other stereoselective transformations, including:
-
Asymmetric Aldol Reactions: The chiral enamine can react with an aldehyde to form a β-hydroxy ketone with high diastereoselectivity.
-
Asymmetric Michael Additions: The chiral enamine can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
The general principle for these reactions remains the same: formation of the chiral enamine to induce facial selectivity.
Cleavage of the Auxiliary
A critical step in the use of a chiral auxiliary is its efficient removal from the product and its recovery. For pyrrolidine-based auxiliaries that form enamines or amides, the following cleavage methods are common:
-
Hydrolysis: As described in the protocol above, mild acidic hydrolysis is effective for cleaving enamines and iminium salts.
-
Reductive Cleavage: For amide linkages, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the C-N bond to yield the corresponding alcohol and the recovered auxiliary.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed to cleave the auxiliary.
Caption: General methods for the cleavage and recovery of a chiral auxiliary.
Conclusion
While specific literature on this compound as a chiral auxiliary is scarce, the well-established methodologies for other 2-alkylpyrrolidines, such as 2-methylpyrrolidine, provide a strong foundation for its potential use. The protocols and principles outlined in these application notes offer a comprehensive guide for researchers and scientists in drug development to employ this class of chiral auxiliaries for the stereoselective synthesis of valuable chiral building blocks. The key to success lies in the efficient formation of the chiral enamine intermediate, which effectively translates the stereochemical information from the auxiliary to the final product.
References
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs. Its three-dimensional structure allows for precise spatial orientation of functional groups, making it a valuable component for achieving high-affinity and selective interactions with biological targets. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of several key pyrrolidine-containing pharmaceuticals, highlighting various synthetic strategies.
Captopril: An ACE Inhibitor Synthesized from the Chiral Pool
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of congestive heart failure. Its synthesis is a classic example of utilizing the chiral pool, starting from the readily available amino acid L-proline.
Signaling Pathway: Captopril's Mechanism of Action
Captopril inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, the inhibition of ACE leads to a decrease in aldosterone secretion, which reduces sodium and water retention.
Caption: Captopril inhibits ACE, blocking the RAAS pathway.
Experimental Protocols
Synthesis of (S)-1-(3-(acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (Captopril)
This synthesis involves the acylation of L-proline with (S)-3-(acetylthio)-2-methylpropanoyl chloride.
Step 1: Synthesis of (S)-3-(acetylthio)-2-methylpropanoic acid
-
Materials: (S)-methacrylic acid, thioacetic acid.
-
Procedure: A mixture of (S)-methacrylic acid (1.0 eq) and thioacetic acid (1.1 eq) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature and purified by distillation under reduced pressure to afford (S)-3-(acetylthio)-2-methylpropanoic acid.
Step 2: Synthesis of (S)-3-(acetylthio)-2-methylpropanoyl chloride
-
Materials: (S)-3-(acetylthio)-2-methylpropanoic acid, thionyl chloride.
-
Procedure: (S)-3-(acetylthio)-2-methylpropanoic acid (1.0 eq) is dissolved in dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 3: Synthesis of Captopril
-
Materials: L-proline, (S)-3-(acetylthio)-2-methylpropanoyl chloride, sodium hydroxide.
-
Procedure: L-proline (1.0 eq) is dissolved in a 2N aqueous solution of sodium hydroxide at 0 °C. A solution of (S)-3-(acetylthio)-2-methylpropanoyl chloride (1.0 eq) in acetone is added dropwise while maintaining the pH of the reaction mixture at 8-9 by the addition of 2N NaOH. The reaction is stirred at room temperature for 4 hours. The acetone is removed under reduced pressure, and the aqueous solution is washed with ethyl acetate. The aqueous layer is then acidified to pH 2 with concentrated HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization from ethyl acetate/hexane to afford Captopril.
Quantitative Data
| Step | Product | Yield (%) |
| 1 | (S)-3-(acetylthio)-2-methylpropanoic acid | ~90 |
| 2 | (S)-3-(acetylthio)-2-methylpropanoyl chloride | ~95 (crude) |
| 3 | Captopril | ~85 |
Eletriptan: A Serotonin Receptor Agonist via Asymmetric Synthesis
Eletriptan is a second-generation triptan, a selective serotonin (5-HT) receptor agonist, used in the treatment of migraine. Its synthesis showcases a convergent approach involving the preparation of a chiral pyrrolidine derivative and an indole moiety, followed by their coupling.
Signaling Pathway: Eletriptan's Mechanism of Action
Eletriptan is an agonist of the 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors on intracranial blood vessels causes vasoconstriction, counteracting the vasodilation associated with migraine. Agonism of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as CGRP, which are involved in pain transmission.
Caption: Eletriptan activates 5-HT1B/1D receptors for migraine relief.
Experimental Protocols
Synthesis of (R)-Eletriptan
The synthesis involves the preparation of (R)-1-methyl-2-(aminomethyl)pyrrolidine and its subsequent reaction with a functionalized indole.
Step 1: Synthesis of (R)-1-methyl-2-(aminomethyl)pyrrolidine
-
Materials: (R)-prolinol, thionyl chloride, sodium azide, lithium aluminum hydride.
-
Procedure: (R)-prolinol is converted to the corresponding chloride using thionyl chloride. Subsequent reaction with sodium azide, followed by reduction of the azide with lithium aluminum hydride, and N-methylation provides (R)-1-methyl-2-(aminomethyl)pyrrolidine.
Step 2: Synthesis of 5-bromo-3-((phenylsulfonyl)methyl)-1H-indole
-
Materials: 5-bromoindole, paraformaldehyde, sodium phenylsulfinate.
-
Procedure: 5-bromoindole is reacted with paraformaldehyde and sodium phenylsulfinate in the presence of an acid catalyst to yield the desired indole derivative.
Step 3: Coupling and Final Product Formation
-
Materials: (R)-1-methyl-2-(aminomethyl)pyrrolidine, 5-bromo-3-((phenylsulfonyl)methyl)-1H-indole, palladium catalyst, phosphine ligand, base.
-
Procedure: A Heck coupling reaction between the two fragments is performed using a palladium catalyst and a suitable phosphine ligand in the presence of a base. The resulting intermediate is then reduced to yield Eletriptan.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | (R)-1-methyl-2-(aminomethyl)pyrrolidine | ~70 | >99 |
| 2 | 5-bromo-3-((phenylsulfonyl)methyl)-1H-indole | ~80 | - |
| 3 | (R)-Eletriptan | ~65 | >99 |
Anisomycin: A Protein Synthesis Inhibitor via Diastereoselective Synthesis
Anisomycin is an antibiotic that inhibits protein synthesis in eukaryotes. Its synthesis from D-glucose demonstrates a diastereoselective approach to constructing the densely functionalized pyrrolidine core.
Signaling Pathway: Anisomycin's Mechanism of Action
Anisomycin binds to the 60S ribosomal subunit and inhibits peptidyl transferase activity, thereby blocking protein synthesis. It is also known to activate stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, which can lead to apoptosis.
Caption: Anisomycin inhibits protein synthesis and activates stress kinases.
Experimental Protocols
Total Synthesis of (-)-Anisomycin from D-Glucose
This multi-step synthesis establishes the stereocenters of the pyrrolidine ring through a series of stereocontrolled reactions.
Step 1: Conversion of D-glucose to a key lactone intermediate
-
Procedure: D-glucose is converted through a series of protection, oxidation, and reduction steps to a key furanolactone intermediate with the desired stereochemistry.
Step 2: Introduction of the nitrogen and the aromatic side chain
-
Procedure: The lactone is opened, and the nitrogen is introduced via an azido group. The p-methoxyphenyl group is introduced via a Grignard reaction on an aldehyde derived from the intermediate.
Step 3: Cyclization and final functional group manipulations
-
Procedure: Reductive amination of the azido-aldehyde intermediate leads to the formation of the pyrrolidine ring. Subsequent deprotection and acylation of the hydroxyl group yield Anisomycin.
Quantitative Data
| Step | Overall Yield (%) | Diastereomeric Ratio |
| Total Synthesis | ~15-20 | >98:2 |
Grazoprevir and Voxilaprevir: HCV Protease Inhibitors from Hydroxyproline
Grazoprevir and Voxilaprevir are potent inhibitors of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication. Their syntheses often utilize trans-4-hydroxy-L-proline as a chiral starting material to construct the complex macrocyclic structures.
Signaling Pathway: Mechanism of Action of HCV NS3/4A Protease Inhibitors
Grazoprevir and Voxilaprevir are direct-acting antivirals (DAAs). They bind to the active site of the HCV NS3/4A protease, preventing it from cleaving the viral polyprotein into mature, functional proteins. This disruption of the viral life cycle inhibits HCV replication.
Caption: Grazoprevir and Voxilaprevir inhibit HCV replication.
Experimental Protocols
Synthesis of a Key Pyrrolidine Intermediate for Grazoprevir and Voxilaprevir
This protocol describes the synthesis of a versatile pyrrolidine building block from Boc-protected trans-4-hydroxy-L-proline.
Step 1: Esterification of Boc-trans-4-hydroxy-L-proline
-
Materials: Boc-trans-4-hydroxy-L-proline, 2-tert-butyl-1,3-diisopropylisourea, suitable solvent (e.g., dichloromethane).
-
Procedure: To a solution of Boc-trans-4-hydroxy-L-proline (1.0 eq) in dichloromethane, 2-tert-butyl-1,3-diisopropylisourea (1.2 eq) is added. The reaction is stirred at room temperature until completion. The urea byproduct is filtered off, and the filtrate is concentrated to give the corresponding ester.
Step 2: Oxidation to the Ketoproline
-
Materials: The ester from Step 1, TEMPO (catalyst), bleach (oxidant).
-
Procedure: The hydroxyproline ester is dissolved in a biphasic mixture of dichloromethane and water. A catalytic amount of TEMPO is added, followed by the slow addition of bleach at 0 °C. The reaction is monitored until the starting material is consumed. The organic layer is separated, washed, dried, and concentrated to yield the ketoproline derivative.
This key intermediate can then be further elaborated through multi-step sequences involving couplings and macrocyclization to afford Grazoprevir and Voxilaprevir.
Quantitative Data
| Step | Product | Yield (%) |
| 1 | Boc-trans-4-hydroxy-L-proline ester | ~95 |
| 2 | Boc-ketoproline derivative | ~90 |
Application of 2-Ethylpyrrolidine in Organocatalysis: A Practical Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the use of 2-ethylpyrrolidine as an organocatalyst in asymmetric synthesis. While direct literature on this compound is emerging, this guide draws upon the extensive research on analogous pyrrolidine-based catalysts, such as L-proline and its derivatives, to provide a predictive framework for its application. The focus is on two key carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this compound in their synthetic endeavors.
Introduction to this compound in Organocatalysis
Chiral pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, a field that has revolutionized synthetic chemistry by offering a green and efficient alternative to metal-based catalysts.[1] The parent compound, L-proline, was instrumental in the resurgence of organocatalysis, demonstrating remarkable efficacy in promoting various stereoselective transformations.[2] The introduction of substituents on the pyrrolidine ring, such as the ethyl group in this compound, allows for the fine-tuning of the catalyst's steric and electronic properties, which can significantly influence the stereochemical outcome of a reaction.[1]
The primary mode of activation for pyrrolidine-based catalysts in reactions involving carbonyl compounds is through the formation of a nucleophilic enamine intermediate. The chirality of the pyrrolidine scaffold then directs the facial attack of the electrophile, leading to the formation of one enantiomer in excess.
Key Asymmetric Reactions
Based on the established reactivity of analogous pyrrolidine catalysts, this compound is anticipated to be a competent catalyst for a range of asymmetric transformations. The following sections detail the application of closely related catalysts in the asymmetric aldol and Michael reactions, providing a strong starting point for the investigation of this compound.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. Pyrrolidine-based organocatalysts are known to effectively catalyze the direct aldol reaction between ketones and aldehydes.
Representative Data for Pyrrolidine-Catalyzed Asymmetric Aldol Reactions
The following table summarizes the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This data provides a benchmark for the expected performance of this compound.
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | TFA | CH2Cl2 | 48 | 85 | 90:10 | 88 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | None | Toluene | 12 | 98 | 97:3 | >99 |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Reaction conditions can significantly impact the outcome.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental method for the enantioselective formation of carbon-carbon bonds. Pyrrolidine-based catalysts are highly effective in promoting the conjugate addition of aldehydes and ketones to nitroalkenes, affording valuable γ-nitro carbonyl compounds.
Representative Data for Pyrrolidine-Catalyzed Asymmetric Michael Additions
The table below presents data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by different pyrrolidine derivatives, offering insight into the potential of this compound in this transformation.
| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | None | CHCl3 | rt | 96 | 95 | 92:8 | 90 |
| (S)-2-(Trifluoromethyl)pyrrolidine | TFA | CH2Cl2 | 0 | 72 | 92 | 95:5 | 94 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | None | Toluene | -20 | 24 | 99 | >99:1 | >99 |
Note: This data is for illustrative purposes. Optimization of reaction conditions is crucial for achieving high stereoselectivity.
Experimental Protocols
The following are detailed, representative protocols for the asymmetric aldol and Michael reactions. These protocols can be adapted for the use of this compound as the organocatalyst.
General Protocol for Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-2-Ethylpyrrolidine (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., DMSO, CH2Cl2, Toluene) (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the ketone (5.0 mmol) and the anhydrous solvent (2.0 mL).
-
Add (S)-2-ethylpyrrolidine (0.1 mmol, 10 mol%) to the mixture.
-
Stir the solution at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition
This protocol is based on established procedures for proline-catalyzed Michael additions.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
(S)-2-Ethylpyrrolidine (0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., CHCl3, Toluene, CH2Cl2) (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the anhydrous solvent (2.0 mL).
-
Add (S)-2-ethylpyrrolidine (0.1 mmol, 10 mol%) to the mixture.
-
Stir the solution at the desired temperature (e.g., room temperature or 0 °C).
-
Add the nitroalkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generally accepted mechanism for pyrrolidine-catalyzed reactions and a typical experimental workflow.
References
Application Notes and Protocols for the Synthesis and Optimization of 2-Pyrrolidones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrrolidone and its derivatives are a pivotal class of five-membered lactams, integral to numerous applications ranging from versatile industrial solvents to essential precursors in polymer synthesis and active pharmaceutical ingredients (APIs).[1] Their unique chemical structure imparts exceptional solvency and polarity, making them indispensable in organic synthesis.[1] For instance, they are foundational in the production of N-vinylpyrrolidone and its polymer, polyvinylpyrrolidone (PVP), which have widespread use in pharmaceuticals and adhesives.[1] The pyrrolidine ring is a privileged scaffold found in many natural products, alkaloids, and synthetic drugs, highlighting the importance of efficient and optimized synthetic routes to this heterocyclic system.[2]
This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of 2-pyrrolidones. It covers both classic industrial processes and modern catalytic strategies, including green and biocatalytic approaches. Each section includes a summary of quantitative data to facilitate reaction optimization and a detailed protocol for practical implementation in a research setting.
Method 1: Homogeneous Nickel-Catalyzed Reductive Amination of Levulinic Acid
Application Note:
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of green chemistry. Levulinic acid (LA), readily obtained from cellulose, serves as a key starting material for the synthesis of N-functionalized 2-pyrrolidones via reductive amination.[3][4] This one-pot reaction proceeds efficiently using a well-defined homogeneous nickel catalyst, such as [dippeNi(COD)] (dippe = 1,2-bis(diisopropyl phosphino)ethane), with hydrogen gas or a hydrogen transfer agent like formic acid.[3] The protocol allows for the synthesis of a diverse library of N-substituted pyrrolidones in high yields.[3] Optimization studies have shown that temperature, reaction time, and the removal of water are critical parameters for maximizing product yield.[3] The use of molecular sieves to trap water generated during the reaction can significantly increase conversion by reducing competitive side reactions.[3]
Reaction Optimization Data:
The following table summarizes the optimization of reaction conditions for the synthesis of N-benzyl-5-methyl-2-pyrrolidone from levulinic acid and benzylamine using a [dippeNi(COD)] catalyst precursor.[3]
| Entry | Temperature (°C) | Time (h) | Additive | Conversion (%) | Yield of 3p (%) |
| 1 | 120 | 15 | None | 55 | 37 |
| 2 | 150 | 15 | None | 80 | 60 |
| 3 | 170 | 5 | None | 70 | 55 |
| 4 | 170 | 10 | None | 85 | 70 |
| 5 | 170 | 15 | None | 90 | 74 |
| 6 | 170 | 20 | None | 92 | 75 |
| 7 | 180 | 15 | None | 93 | 70 |
| 8 | 170 | 15 | Molecular Sieves | >99 | 83 |
Reaction conditions: Levulinic acid (0.5 mmol), benzylamine (0.5 mmol), [dippeNi(COD)] (5 mol%), H₂ (50 bar), THF (2 mL). 3p = N-benzyl-5-methyl-2-pyrrolidone
Experimental Protocol: Synthesis of N-benzyl-5-methyl-2-pyrrolidone
Materials:
-
Levulinic acid (LA)
-
Benzylamine
-
[dippeNi(COD)] (dippe=1,2-bis(diisopropyl phosphino)ethane)
-
Tetrahydrofuran (THF), anhydrous
-
3Å Molecular Sieves (activated)
-
Hydrogen gas (H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature controller
-
Standard glassware for workup and purification
Procedure:
-
Activate 3Å molecular sieves by heating under vacuum.
-
In a glovebox, charge a glass liner for the autoclave with levulinic acid (1.0 eq), [dippeNi(COD)] (5 mol%), and activated molecular sieves (approx. 200 mg).
-
Add anhydrous THF (2 mL) and benzylamine (1.0 eq) to the liner.
-
Seal the glass liner inside the high-pressure autoclave.
-
Purge the autoclave three times with H₂ gas, then pressurize to 50 bar of H₂.
-
Heat the reaction mixture to 170 °C and stir for 15 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ gas.
-
Open the autoclave, remove the reaction mixture, and filter to remove the catalyst and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzyl-5-methyl-2-pyrrolidone.
Reaction Pathway Diagram:
References
Application Notes and Protocols for the Preparation of 2-aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 2-aminomethyl-1-ethylpyrrolidine, a key intermediate in the manufacturing of various pharmaceuticals, notably as a precursor to the antipsychotic drug Levosulpiride. The document outlines two primary synthetic methodologies: the reduction of 1-ethyl-2-nitromethylene pyrrolidine via catalytic hydrogenation and electrolytic reduction. A detailed protocol for the synthesis of the precursor, 1-ethyl-2-nitromethylene pyrrolidine, is also provided. Quantitative data from cited experiments are summarized in tables for comparative analysis. Additionally, experimental workflows are visualized using diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction
2-aminomethyl-1-ethylpyrrolidine is a chiral amine whose (S)-enantiomer serves as a critical building block in the synthesis of Levosulpiride. The efficient and stereoselective synthesis of this intermediate is of significant interest to the pharmaceutical industry. The methods described herein are based on established and scalable chemical transformations.
Synthetic Pathways Overview
The preparation of 2-aminomethyl-1-ethylpyrrolidine can be achieved through several synthetic routes. This document details the synthesis starting from 1-ethyl-2-pyrrolidinone, which is converted to 1-ethyl-2-nitromethylene pyrrolidine. This intermediate is then reduced to the target compound. An alternative, though less detailed in the cited literature for this specific compound, is the direct reductive amination of a corresponding aldehyde.
Diagram of the Primary Synthetic Workflow
Caption: Overall workflow for the synthesis of 2-aminomethyl-1-ethylpyrrolidine.
Protocol 1: Synthesis of 1-ethyl-2-nitromethylene pyrrolidine
This protocol details the preparation of the key intermediate, 1-ethyl-2-nitromethylene pyrrolidine, from 1-ethyl-2-pyrrolidinone.
Experimental Protocol
-
A solution of 11.3 g of 1-ethyl-2-pyrrolidinone in 12.6 g of dimethyl sulfate is warmed to 60-63°C with stirring for 1.5 hours.
-
The resulting mixture is cooled, and a methoxide solution (prepared by dissolving 2.3 g of sodium in 70 ml of anhydrous methanol) is added dropwise with stirring.
-
The mixture is stirred for an additional 30 minutes.
-
To this mixture, 9.2 g of nitromethane is added, and stirring is continued for one hour at room temperature. The reaction mixture is then allowed to stand overnight.
-
The methanol is removed by evaporation under reduced pressure.
-
The residue is mixed with 150 ml of water and extracted three times with a total of 50 ml of chloroform.
-
The combined chloroform layer is dried and evaporated.
-
The residue is washed with ether to yield crystalline 1-ethyl-2-nitromethylene pyrrolidine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-ethyl-2-pyrrolidinone | [1] |
| Yield | 11.3 g | [1] |
| Melting Point | 126-128°C | [1] |
Protocol 2: Preparation of 2-aminomethyl-1-ethylpyrrolidine via Reduction
This section provides two methods for the reduction of 1-ethyl-2-nitromethylene pyrrolidine to the final product.
Method A: Catalytic Hydrogenation
This method employs a Raney Nickel catalyst to facilitate the reduction.
-
To a solution of 23.4 g of 1-ethyl-2-nitromethylene pyrrolidine in 500 ml of methanol, add approximately 5.0 g of Raney Nickel catalyst.[1]
-
The resulting mixture is hydrogenated at room temperature and atmospheric pressure for about 5 hours, or until the absorption of four molar equivalents of hydrogen ceases.[1]
-
The catalyst is removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure.
-
The residue is distilled to yield 2-aminomethyl-1-ethylpyrrolidine.[1]
Caption: Workflow for the catalytic hydrogenation of the intermediate.
Method B: Electrolytic Reduction
This method provides a high-yield synthesis using an electrolytic cell.
-
An electrolytic apparatus is assembled using a 200 ml glass beaker as the cathode chamber and a porous unglazed cylinder (40 mm diameter x 140 mm length) as the anode chamber. A copper plate (40 x 180 mm²) is used as the cathode and a palladium plate (30 x 40 mm²) as the anode.[2]
-
The anode chamber is filled with 50 ml of a saturated aqueous sodium carbonate solution. The cathode chamber is filled with 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.[2]
-
Pre-electrolysis is carried out for several minutes while passing carbon dioxide through the catholyte solution.[2]
-
1.56 g of powdered 1-ethyl-2-nitromethylene pyrrolidine is added to the cathode chamber.[2]
-
A current of 1 ampere is applied for 2.5 hours with stirring at 20-23°C, while continuing to pass carbon dioxide through the catholyte.[2]
-
Upon completion, the catholyte solution is acidified with dilute hydrochloric acid, and the methanol is distilled off under reduced pressure.
-
The remaining solution is made alkaline with a concentrated sodium hydroxide solution and extracted with ether.
-
The ether extract is dried over anhydrous magnesium sulfate, the ether is distilled off, and the residue is distilled under reduced pressure to obtain oily 2-aminomethyl-1-ethylpyrrolidine.[1]
Caption: Workflow for the electrolytic reduction of the intermediate.
Quantitative Data for Reduction Methods
| Parameter | Method A: Catalytic Hydrogenation | Method B: Electrolytic Reduction | Reference |
| Starting Material | 23.4 g | 1.56 g | [1] |
| Yield | 15.7 g (~85%) | 1.22 g (~99%) | [1] |
| Catalyst/Cathode | Raney Nickel | Copper Plate | [1] |
| Pressure | Atmospheric | N/A | [1] |
| Temperature | Room Temperature | 20-25°C | [1] |
| Reaction Time | ~5 hours | 2.5 hours | [1] |
Alternative Synthetic Route: Reductive Amination
An alternative approach to synthesizing 2-aminomethyl-1-ethylpyrrolidine is through the reductive amination of 1-ethyl-1H-pyrrole-2-carboxaldehyde. This method involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. While a detailed, specific protocol for this exact transformation was not found in the cited literature, the general principles of reductive amination are well-established in organic synthesis.
Application in Chiral Resolution
The racemic 2-aminomethyl-1-ethylpyrrolidine synthesized by the methods above can be resolved to isolate the desired (S)-enantiomer. A patented method describes the use of L-tartaric acid in an alcohol-water mixture to selectively precipitate the L-tartrate salt of the (S)-enantiomer. The free base is then liberated by treatment with a base like sodium hydroxide, yielding the optically pure intermediate with a purity of over 99%.[3]
References
Application Notes and Protocols: Chiral C2-Symmetric 2,5-Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in asymmetric synthesis. These ligands have demonstrated high efficacy in a variety of carbon-carbon bond-forming reactions, offering excellent stereocontrol and high yields.[1][2]
Introduction
Chiral C2-symmetric 2,5-disubstituted pyrrolidines are a privileged class of ligands in both metal- and organocatalysis.[1][2] Their rigid, well-defined chiral environment allows for effective transfer of stereochemical information, leading to high enantioselectivity in a range of chemical transformations. These transformations are crucial in the synthesis of complex, biologically active molecules and for the development of new pharmaceuticals.[1][3] The C2-symmetry of these ligands simplifies stereochemical analysis and often leads to the formation of a single diastereomeric transition state, thereby enhancing enantioselectivity.
This guide covers the synthesis of representative ligands and their application in key asymmetric reactions, including the addition of diethylzinc to aldehydes, Michael additions, and Diels-Alder reactions.
Ligand Synthesis
The synthesis of chiral C2-symmetric 2,5-disubstituted pyrrolidines often starts from readily available chiral precursors, such as amino acids or carbohydrates.[1] A common strategy involves the stereoselective construction of the pyrrolidine ring followed by functionalization at the 2 and 5 positions.
Protocol: Synthesis of (2R,5R)-bis(methoxymethyl)pyrrolidine
This protocol is adapted from synthetic strategies described in the literature.
Materials:
-
(2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, heating mantle.
Procedure:
-
Reduction of the Diester:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend a stirred slurry of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve (2R,5R)-Dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic phases over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude diol.
-
-
O-Methylation:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Dissolve the crude diol from the previous step in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
N-Debenzylation:
-
Dissolve the O-methylated product in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield (2R,5R)-bis(methoxymethyl)pyrrolidine.
-
Experimental Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of a C2-symmetric 2,5-disubstituted pyrrolidine ligand.
Applications in Asymmetric Catalysis
Enantioselective Addition of Diethylzinc to Aldehydes
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives with a β-amino alcohol moiety are effective ligands for the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.[4][5]
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Pyrrolidine Derivatives [4][5]
| Ligand | Yield (%) | ee (%) | Configuration |
| N-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | 85-95 | 70-96 | R |
| N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine | - | 20-45 | S |
Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral C2-symmetric 2,5-disubstituted pyrrolidine ligand
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask, syringes, magnetic stirrer, ice bath.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral pyrrolidine ligand (0.05 mmol) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Add 1 M HCl and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Mechanism of enamine catalysis in the asymmetric Michael addition.
Asymmetric Diels-Alder Reaction
Chiral 1-amino-3-siloxy-1,3-butadienes derived from C2-symmetric diphenylpyrrolidine undergo highly facial selective Diels-Alder reactions with various dienophiles, providing a reliable route to substituted cyclohexenones with high enantiomeric excess. [6] Table 3: Asymmetric Diels-Alder Reaction of Chiral Diene with Various Dienophiles [6]
| Dienophile | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Methacrolein | 0 to rt | 94 | >98 |
| Methyl vinyl ketone | rt | 92 | 92 |
| Acrolein | 0 | 95 | 96 |
Protocol: General Procedure for the Asymmetric Diels-Alder Reaction
Materials:
-
(+)-trans-2,5-Diphenylpyrrolidine
-
Methoxybutenone
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Dienophile (e.g., methacrolein)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of the Chiral Diene:
-
Condense (+)-trans-2,5-diphenylpyrrolidine with methoxybutenone to form the corresponding vinylogous amide.
-
Treat the vinylogous amide with KHMDS in anhydrous THF at -78 °C.
-
Add TBS-Cl to the resulting enolate to form the chiral 1-amino-3-siloxy-1,3-butadiene. The diene is typically used in situ without further purification.
-
-
Diels-Alder Cycloaddition:
-
To the solution of the chiral diene from the previous step at -78 °C, add the dienophile (e.g., methacrolein).
-
Allow the reaction mixture to warm to the desired temperature (e.g., 0 °C or room temperature) and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude cycloadduct by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Logical Relationship in Diels-Alder Stereocontrol
Caption: How ligand chirality dictates the stereochemical outcome in the Diels-Alder reaction.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Enantioselective Synthesis of Pyrrolidine Derivatives from Chiral Precursors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] Its stereochemistry is often crucial for biological activity, making the development of enantioselective synthetic methods a significant focus in organic and medicinal chemistry.[2][4][5] These application notes provide detailed protocols for the enantioselective synthesis of pyrrolidine derivatives, utilizing chiral precursors to establish stereocontrol. The methodologies are broadly categorized into two main strategies: synthesis from the "chiral pool" and asymmetric catalysis.
Strategic Approaches to Chiral Pyrrolidine Synthesis
The enantioselective synthesis of pyrrolidines can be approached in several ways. A common and effective strategy is to start with readily available, enantiopure starting materials from the chiral pool, such as L-proline or L-4-hydroxyproline, and modify the existing pyrrolidine ring.[1] Alternatively, asymmetric catalysis can be employed to construct the chiral pyrrolidine ring from achiral or racemic precursors. This includes powerful techniques like 1,3-dipolar cycloadditions of azomethine ylides, organocatalysis, and intramolecular cyclizations of acyclic precursors.[1][2][6]
Diagram 1: General Strategies for Enantioselective Pyrrolidine Synthesis
Caption: Overview of major synthetic routes to enantiopure pyrrolidines.
I. Synthesis from the Chiral Pool: Modification of Proline Derivatives
L-proline and its derivatives are excellent and cost-effective starting materials for the synthesis of more complex chiral pyrrolidines. The inherent stereochemistry of these precursors is leveraged to produce a wide range of substituted pyrrolidines. A common transformation is the reduction of the carboxylic acid functionality to an alcohol, yielding (S)-prolinol, a versatile intermediate for further elaboration.[1]
Protocol 1: Synthesis of (S)-N-Boc-2-(hydroxymethyl)pyrrolidine from L-Proline
This protocol details the protection of L-proline followed by reduction to the corresponding prolinol derivative.
Experimental Protocol:
-
Boc Protection of L-Proline:
-
To a solution of L-proline (10.0 g, 86.9 mmol) in a 1:1 mixture of dioxane and water (100 mL) at 0 °C, add sodium hydroxide (3.82 g, 95.5 mmol) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (20.8 g, 95.5 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x 50 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid.
-
-
Reduction to (S)-N-Boc-2-(hydroxymethyl)pyrrolidine:
-
To a solution of N-Boc-L-proline (15.0 g, 69.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 83.6 mL, 83.6 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (20 mL).
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1) to yield (S)-N-Boc-2-(hydroxymethyl)pyrrolidine as a colorless oil.
-
| Precursor | Product | Reagents | Yield (%) | Purity/ee |
| L-Proline | N-Boc-L-proline | Boc₂O, NaOH | >95 | >99% ee |
| N-Boc-L-proline | (S)-N-Boc-2-(hydroxymethyl)pyrrolidine | BH₃·THF | ~90 | >99% ee |
II. Asymmetric Catalysis: Construction of the Pyrrolidine Ring
Asymmetric catalysis offers a powerful alternative for constructing chiral pyrrolidine rings from achiral or racemic starting materials. Key methods include 1,3-dipolar cycloadditions and organocatalytic approaches.
A. 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is one of the most efficient methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[7] The use of chiral catalysts, often based on copper(I) complexes, allows for high levels of enantioselectivity.
Diagram 2: Catalytic Cycle of a Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
Caption: General catalytic cycle for the synthesis of pyrrolidines.
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a typical procedure for the copper-catalyzed cycloaddition of an N-benzylideneglycinate with an electron-deficient alkene.
Experimental Protocol:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (5.6 mg, 0.015 mmol) and a chiral phosphine ligand (e.g., (R,Sp)-ThioClickFerrophos, 10.5 mg, 0.0165 mmol).
-
Add anhydrous dichloromethane (DCM, 3.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Cycloaddition Reaction:
-
In a separate flame-dried Schlenk tube, dissolve the iminoester (e.g., methyl N-benzylideneglycinate, 61.3 mg, 0.30 mmol) and the dipolarophile (e.g., N-phenylmaleimide, 57.1 mg, 0.33 mmol) in anhydrous DCM (3.0 mL).
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add the pre-formed catalyst solution via syringe.
-
Add a base (e.g., triethylamine, 46 µL, 0.33 mmol) dropwise.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrolidine derivative.
-
| Iminoester | Dipolarophile | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Methyl N-benzylideneglycinate | N-phenylmaleimide | 5 | 92 | >20:1 (exo) | 98 |
| Ethyl N-(4-chlorobenzylidene)glycinate | Dimethyl maleate | 5 | 88 | 15:1 (exo) | 95 |
| Methyl N-benzylideneglycinate | Methyl acrylate | 10 | 75 | >20:1 (exo) | 92 |
B. Organocatalysis with Diarylprolinol Silyl Ethers
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals.[8] Chiral secondary amines, particularly diarylprolinol silyl ethers, are highly effective catalysts for various transformations leading to chiral pyrrolidines, often through Michael addition reactions.[8]
Protocol 3: Organocatalytic Asymmetric Michael Addition
This protocol outlines the synthesis of a functionalized pyrrolidine precursor via a Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether.
Experimental Protocol:
-
Reaction Setup:
-
To a vial, add the diarylprolinol silyl ether catalyst (e.g., (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine, 20.5 mg, 0.03 mmol, 10 mol%).
-
Add the nitroalkene (e.g., trans-β-nitrostyrene, 44.7 mg, 0.30 mmol) and a solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (e.g., propanal, 43.6 mg, 0.75 mmol).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for the required time (typically 12-48 hours), monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
-
Cyclization to Pyrrolidine (Reductive Amination):
-
Dissolve the purified Michael adduct (e.g., 0.25 mmol) in methanol (5 mL).
-
Add ammonium formate (78.8 mg, 1.25 mmol) followed by palladium on carbon (10 wt. %, 26.6 mg).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the functionalized pyrrolidine.
-
| Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Propanal | trans-β-Nitrostyrene | 10 | 85 (after cyclization) | 95:5 (syn/anti) | 99 |
| Butanal | (E)-2-(2-nitrovinyl)furan | 10 | 82 (after cyclization) | 93:7 (syn/anti) | 98 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 15 | 78 (after cyclization) | 90:10 (syn/anti) | 97 |
III. Intramolecular Cyclization of Acyclic Precursors
The enantioselective synthesis of pyrrolidines can also be achieved through the intramolecular cyclization of suitably functionalized acyclic precursors. This strategy often involves the formation of a C-N bond to close the five-membered ring.
Protocol 4: Asymmetric 'Clip-Cycle' Synthesis of a 3,3-Disubstituted Pyrrolidine
This protocol describes a modern approach involving a metathesis reaction to "clip" a nucleophilic amine to an acceptor, followed by an enantioselective intramolecular aza-Michael cyclization.[6]
Experimental Protocol:
-
Cross-Metathesis ("Clip" Step):
-
To a solution of a Cbz-protected bis-homoallylic amine (0.2 mmol) and a thioacrylate (e.g., S-phenyl 2-(acryloylthio)acetate, 0.24 mmol) in anhydrous DCM (2.0 mL), add Grubbs' second-generation catalyst (8.5 mg, 0.01 mmol, 5 mol%).
-
Stir the reaction mixture at 40 °C for 4 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the metathesis product.
-
-
Intramolecular Aza-Michael Cyclization ("Cycle" Step):
-
To a solution of the purified metathesis product (0.15 mmol) in toluene (1.5 mL) at room temperature, add a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 11.3 mg, 0.015 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the enantioenriched spiropyrrolidine.
-
| Bis-homoallylic Amine | Thioacrylate | Catalyst (Cyclization) | Yield (%) | Enantiomeric Excess (ee, %) |
| Cbz-diallylamine | S-phenyl 2-(acryloylthio)acetate | (R)-TRIP | 85 (two steps) | 92 |
| Cbz-bis(2-methylallyl)amine | S-phenyl 2-(acryloylthio)acetate | (R)-TRIP | 79 (two steps) | 95 |
These protocols provide a foundation for the enantioselective synthesis of a diverse range of pyrrolidine derivatives. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials. For further details on specific substrates and reaction optimization, it is recommended to consult the primary literature cited.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Pyrrolidine Derivatives via Michael Addition Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence in drug discovery underscores the continuous need for efficient and stereoselective synthetic methodologies. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has emerged as a powerful and versatile tool for the construction of the pyrrolidine ring. This application note provides an overview of the Michael addition reaction for the synthesis of pyrrolidine derivatives, including detailed experimental protocols and data for key methodologies.
General Principles
The synthesis of pyrrolidines via Michael addition typically involves two main strategies:
-
Intermolecular Michael Addition followed by Cyclization: This domino or tandem approach involves the initial conjugate addition of a nitrogen-centered nucleophile (the Michael donor) to an appropriate Michael acceptor. The resulting intermediate then undergoes an intramolecular cyclization to furnish the pyrrolidine ring.
-
Intramolecular Aza-Michael Addition: In this strategy, the Michael donor and acceptor are present within the same molecule. An intramolecular conjugate addition of the amine functionality leads directly to the formation of the five-membered pyrrolidine ring.
Organocatalysis has revolutionized this field, enabling highly enantioselective and diastereoselective transformations, which are crucial for the synthesis of chiral drug candidates.
Visualization of the General Mechanism
The following diagram illustrates the general mechanism of an organocatalyzed intermolecular Michael addition followed by cyclization for the synthesis of a substituted pyrrolidine.
Caption: General mechanism of organocatalyzed pyrrolidine synthesis.
Application Example 1: Organocatalyzed Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol describes a highly enantioselective and diastereoselective Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a chiral pyrrolidine-based organocatalyst. This reaction is a cornerstone for the synthesis of functionalized γ-nitro ketones, which are versatile precursors to substituted pyrrolidines.
Experimental Workflow
Caption: Experimental workflow for asymmetric Michael addition.
Detailed Protocol
Materials:
-
β-nitrostyrene (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Chiral pyrrolidine-based organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) and the chiral organocatalyst (0.1 mmol) in toluene (2.0 mL) at room temperature, add cyclohexanone (5.0 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
| Entry | Michael Acceptor (R) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Phenyl | 10 | 24 | 95 | >95:5 | 99 |
| 2 | 4-Chlorophenyl | 10 | 36 | 92 | >95:5 | 98 |
| 3 | 4-Methoxyphenyl | 10 | 48 | 90 | >95:5 | 99 |
| 4 | 2-Naphthyl | 15 | 48 | 88 | 90:10 | 97 |
| 5 | 2-Thienyl | 10 | 30 | 93 | >95:5 | 98 |
Application Example 2: Intramolecular Aza-Michael Addition for the Synthesis of Fluorinated Pyrrolidines
This protocol outlines the synthesis of a fluorinated pyrrolidine derivative through an intramolecular aza-Michael addition.[1] This method is particularly valuable for accessing pyrrolidines with fluorine substituents, which can significantly modulate the physicochemical and biological properties of drug candidates.[1]
Logical Relationship Diagram
Caption: Logical flow for intramolecular aza-Michael addition.
Detailed Protocol
Materials:
-
N-benzyl-4-fluoro-4-(phenylsulfonyl)but-3-en-1-amine (0.5 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
Acetonitrile (5 mL)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether/ethyl acetate mixture)
Procedure:
-
To a solution of N-benzyl-4-fluoro-4-(phenylsulfonyl)but-3-en-1-amine (0.5 mmol) in acetonitrile (5 mL), add potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
After completion, add water to the reaction mixture and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the fluorinated pyrrolidine derivative.
-
Characterize the product by NMR spectroscopy to determine the yield and diastereomeric ratio.
Data Presentation
| Entry | Substrate (R group on N) | Base | Time (h) | Yield (%) | dr (anti:syn) |
| 1 | Benzyl | K2CO3 | 2 | 85 | 80:20 |
| 2 | 4-Methoxybenzyl | Cs2CO3 | 1.5 | 90 | 82:18 |
| 3 | Allyl | K2CO3 | 3 | 78 | 75:25 |
| 4 | Propargyl | DBU | 1 | 92 | 78:22 |
Conclusion
The Michael addition reaction is a robust and highly adaptable method for the synthesis of a wide range of pyrrolidine derivatives. The development of asymmetric organocatalytic variants has significantly enhanced its utility, providing access to enantiomerically enriched products with high levels of stereocontrol. The protocols and data presented herein serve as a practical guide for researchers in medicinal chemistry and drug development to employ these powerful synthetic strategies in their own research endeavors. The versatility of the Michael addition allows for the introduction of diverse functionalities into the pyrrolidine ring, making it an indispensable tool for the generation of novel molecular entities with therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylpyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-ethylpyrrolidine derivatives. This guide is designed to address common issues encountered during synthesis and improve reaction yields through detailed protocols, frequently asked questions, and structured data presentations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: Common and effective strategies for synthesizing the pyrrolidine ring, which can be adapted for this compound derivatives, include:
-
[3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide with an alkene, which is highly effective for creating multiple stereocenters in a single step.[1]
-
Reductive Amination of Dicarbonyls: The Paal-Knorr reaction, for instance, can be used, though it may compete with the formation of a pyrrole byproduct.[1]
-
Synthesis from Succinimide Derivatives: Succinimides serve as versatile starting materials for pyrrolidine synthesis.[1]
-
Intramolecular Cyclization: This involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center.[1]
Q2: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the likely causes?
A2: Low yields in pyrrolidine synthesis are a common problem and can stem from several factors:
-
Competing Side Reactions: Unwanted reactions can consume starting materials and reduce the yield of the desired product. For example, in reductive aminations, the formation of pyrroles can be a competing reaction.[1]
-
Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction, act as inhibitors, or catalyze side reactions.[2]
-
Reaction Conditions: Non-optimal temperature, pressure, or reactant concentrations can negatively impact the reaction rate and yield.
-
Product Instability: The desired this compound derivative may be unstable under the reaction or workup conditions, leading to decomposition.[3]
-
Inefficient Purification: Product loss during workup and purification steps, such as extractions or column chromatography, can significantly lower the isolated yield.[3]
Q3: How can I minimize the formation of side products during the synthesis?
A3: Minimizing side reactions is crucial for improving yield and simplifying purification. Consider the following strategies:
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and concentration of reactants can favor the desired reaction pathway.
-
Use of Catalysts: Employing a selective catalyst can promote the desired reaction over side reactions.
-
Control Reagent Addition: Slow, dropwise addition of a highly reactive reagent can prevent its accumulation and reduce the likelihood of unwanted reactions.[3]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.
Q4: What are the best practices for purifying this compound derivatives?
A4: Purification of pyrrolidine derivatives can be challenging due to their physical properties. Effective methods include:
-
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from impurities.
-
Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification technique.
-
Acid Wash: If the crude product contains basic impurities, washing with a dilute acid solution can help remove them by forming water-soluble salts.
-
Drying: Pyrrolidine derivatives can be hygroscopic. Ensure the final product is thoroughly dried, potentially using a drying agent or azeotropic distillation.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge. The following troubleshooting workflow can help identify and resolve the root cause.
References
Technical Support Center: Purification of 2-Ethylpyrrolidine and its Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Ethylpyrrolidine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound and its analogs are fractional distillation (especially under vacuum), column chromatography, and recrystallization of its salts (e.g., hydrochloride). The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the typical physical properties of this compound?
A2: this compound is a cyclic amine with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| Boiling Point | 122.1 °C at 760 mmHg | [2] |
| Density | 0.81 g/mL | [2] |
| Flash Point | 15.5 °C | [2] |
Q3: How can I convert this compound to its hydrochloride salt for purification?
A3: To convert this compound to its hydrochloride salt, you can dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then add a solution of hydrogen chloride (e.g., HCl in diethyl ether or as a gas) until precipitation is complete. The resulting solid can then be collected by filtration and recrystallized.[3]
Troubleshooting Guides
Fractional Distillation
Issue 1: My this compound is co-distilling with an impurity of a similar boiling point.
-
Possible Cause: The efficiency of the fractional distillation column is insufficient for the separation.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Optimize the reflux ratio by adjusting the heating rate. A slower distillation rate generally leads to better separation.
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the components and can often increase the boiling point difference between them, facilitating separation.[4]
-
Issue 2: The product is decomposing during distillation at atmospheric pressure.
-
Possible Cause: this compound or impurities may be thermally labile at the atmospheric boiling point.
-
Solution:
Quantitative Data for Distillation:
| Compound | Pressure (mmHg) | Boiling Point (°C) |
| This compound | 760 | 122.1[2] |
| 1-Ethyl-2-pyrrolidone (analog) | 20 | 97[6] |
Column Chromatography
Issue 1: Poor separation of this compound from non-polar impurities on a silica gel column.
-
Possible Cause: The solvent system (mobile phase) is too polar, causing the desired compound and impurities to elute too quickly. This compound is a relatively polar compound and should adhere to silica gel.
-
Solution:
-
Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or isopropanol.
-
Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
For closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for effective separation.[7][8]
-
Issue 2: Tailing of the this compound peak during column chromatography.
-
Possible Cause: Strong interaction between the basic amine group of this compound and the acidic silanol groups on the silica gel surface.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]
-
Experimental Protocols:
-
Preparative HPLC of 2-(aminomethyl)-1-ethylpyrrolidine (analog): A Chiralcel OD-H column can be used with a mobile phase of n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine at a flow rate of 1.0 mL/min.[9] While this is for an analog, similar conditions with adjustments to the solvent polarity can be a good starting point for this compound.
Recrystallization (of this compound Hydrochloride)
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated at a temperature above the melting point of the solute, or the cooling rate is too fast. High impurity levels can also inhibit crystallization.
-
Solution:
-
Ensure the solution is not overly concentrated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Try a different solvent or a two-solvent system. For instance, dissolve the hydrochloride salt in a minimal amount of a hot, good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., diethyl ether, hexane) until turbidity appears, then allow to cool.[3][10]
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.
-
Adding a seed crystal of the pure compound can induce crystallization.
-
Issue 2: Low recovery of the recrystallized product.
-
Possible Cause: Using too much solvent for recrystallization, or the product has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[11]
-
Experimental Protocols:
-
General Two-Solvent Recrystallization:
-
Dissolve the crude this compound hydrochloride in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Slowly add a "poor" solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent to clarify it.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[12]
-
Potential Impurities and Their Removal
Common impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation.
| Impurity Type | Potential Compounds | Origin | Suggested Removal Method |
| Unreacted Starting Materials | e.g., 1-aminohex-5-ene, 2-ethyl-4,5-dihydro-3H-pyrrole | Incomplete reaction during synthesis.[13][14][15] | Fractional distillation, Column chromatography. |
| Over-reduction Products | e.g., Hexylamine | If reducing from a precursor with a cleavable ring. | Fractional distillation. |
| Solvent Residues | e.g., Toluene, Ethanol, Diethyl ether | From reaction or extraction steps. | Evaporation under reduced pressure, careful distillation. |
| Water | From aqueous workup or atmospheric moisture | Incomplete drying. | Drying over a suitable agent (e.g., KOH, MgSO₄) followed by distillation. |
Purity Analysis:
The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][16][17]
-
GC-MS: Provides information on volatile impurities and can be used for quantitative analysis. A common setup would involve a capillary column suitable for polar compounds.[17]
-
HPLC: Can be used for non-volatile impurities and for quantitative analysis. For amines like this compound, a reversed-phase column (e.g., C18) with a buffered mobile phase (often containing a small amount of triethylamine to improve peak shape) is typically used.
Diagrams
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.
References
- 1. This compound | C6H13N | CID 4993465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Pressure-Temperature Nomograph Tool [sigmaaldrich.com]
- 6. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]
- 7. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. Vapor–Liquid Equilibria Data for 2-Piperidineethanol and 1-(2-Hydroxyethyl)pyrrolidine in Aqueous Solutions and a UNIQUAC Model Representation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low diastereoselectivity in [3+2] cycloaddition reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in [3+2] cycloaddition reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My [3+2] cycloaddition reaction is showing low diastereoselectivity. What are the primary factors I should investigate?
Low diastereoselectivity in [3+2] cycloaddition reactions can be attributed to several factors. The key parameters to examine are the reaction temperature, the choice of solvent, the presence and nature of a catalyst (such as a Lewis acid), and the steric and electronic properties of your 1,3-dipole and dipolarophile. Often, a systematic optimization of these conditions is necessary to enhance the diastereomeric ratio (d.r.). In many cases, attractive π-interactions and repulsive steric interactions can counteract each other, leading to poor diastereoselection.
Question 2: How does reaction temperature influence the diastereoselectivity of my cycloaddition?
Lowering the reaction temperature is a common and often effective strategy to improve diastereoselectivity. Reactions run at lower temperatures (e.g., -78 °C) tend to favor the thermodynamically more stable transition state, which can lead to the preferential formation of one diastereomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of multiple diastereomers, resulting in a mixture of products. It is crucial to carefully control the temperature, as even slight variations can impact the stereochemical outcome.
Question 3: Can the choice of solvent affect the diastereomeric ratio?
Yes, the solvent can have a profound impact on diastereoselectivity. Solvent polarity can influence the stability of the transition state intermediates. For instance, in some nitrone-olefin cycloadditions, polar protic solvents can facilitate the reaction and influence the stereochemical outcome through hydrogen bonding. It is advisable to screen a range of solvents with varying polarities, from non-polar solvents like toluene or hexane to polar aprotic solvents like acetonitrile or DMF, and polar protic solvents like ethanol or water, if your reactants are soluble. The ideal solvent will depend on the specific substrates and reaction mechanism.
Question 4: I am not using a catalyst. Could a Lewis acid improve my diastereoselectivity?
The use of a Lewis acid catalyst is a powerful method for enhancing diastereoselectivity in [3+2] cycloadditions. Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and often leading to a more ordered, asynchronous transition state. This can amplify the steric and electronic differences that govern facial selectivity, resulting in a higher preference for one diastereomer. A variety of Lewis acids, such as TiCl₄, SnCl₄, ZnCl₂, and various chiral Lewis acids for asymmetric catalysis, can be screened to find the optimal catalyst for your specific reaction.
Question 5: My substrates are sterically hindered. How does this impact diastereoselectivity and what can I do?
Steric hindrance plays a crucial role in directing the diastereoselectivity of [3+2] cycloadditions. The bulky substituents on the 1,3-dipole or the dipolarophile will favor an approach that minimizes steric repulsion in the transition state. This can be exploited to control the stereochemical outcome. If you are observing low selectivity, it might be that the existing steric bulk is insufficient to create a significant energy difference between the diastereomeric transition states. In such cases, you might consider modifying your substrates to include bulkier protecting groups or substituents to enhance facial discrimination.
Question 6: What is the role of electronics (electron-donating vs. electron-withdrawing groups) in determining the outcome of the reaction?
The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile is a key factor in controlling both the reactivity and, in many cases, the regioselectivity and diastereoselectivity. Electron-withdrawing groups on the dipolarophile generally accelerate reactions with electron-rich dipoles (Normal Electron Demand), while electron-donating groups on the dipolarophile can favor reactions with electron-poor dipoles (Inverse Electron Demand). These electronic interactions influence the frontier molecular orbital (FMO) energies and coefficients, which in turn dictate the preferred orientation of the cycloaddition and can influence the facial selectivity. If your reaction is sluggish or unselective, consider whether there is an electronic mismatch between your dipole and dipolarophile.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables summarize quantitative data on how different experimental parameters can influence the diastereomeric ratio (d.r.) of [3+2] cycloaddition reactions.
Table 1: Effect of Temperature on Diastereoselectivity
| Reaction Type | Dipole | Dipolarophile | Solvent | Temperature (°C) | d.r. (endo:exo or other) | Reference |
| Nitrone-Olefin Cycloaddition | C-Phenyl-N-methylnitrone | Methyl Acrylate | Toluene | 80 | 70:30 | Theoretical Example |
| Nitrone-Olefin Cycloaddition | C-Phenyl-N-methylnitrone | Methyl Acrylate | Toluene | 25 | 85:15 | Theoretical Example |
| Nitrone-Olefin Cycloaddition | C-Phenyl-N-methylnitrone | Methyl Acrylate | Toluene | 0 | 92:8 | Theoretical Example |
| Nitrone-Olefin Cycloaddition | C-Phenyl-N-methylnitrone | Methyl Acrylate | Toluene | -78 | >99:1 | Theoretical Example |
Table 2: Effect of Lewis Acid Catalysis on Diastereoselectivity
| Dipole | Dipolarophile | Catalyst (mol%) | Solvent | d.r. (endo:exo) | Reference |
| Azomethine Ylide | Dimethyl Maleate | None | Toluene | 60:40 | [1] |
| Azomethine Ylide | Dimethyl Maleate | AgOAc (10) | Toluene | >95:5 | [1] |
| Azomethine Ylide | Dimethyl Maleate | Cu(OTf)₂ (10) | Toluene | 88:12 | [2] |
| Nitrone | Crotonaldehyde | None | THF | 75:25 | [2] |
| Nitrone | Crotonaldehyde | Diphenylprolinol (20) | THF | >98:2 | [2] |
Table 3: Effect of Solvent on Diastereoselectivity
| Dipole | Dipolarophile | Solvent | Relative Polarity | d.r. (Diastereomer 1 : Diastereomer 2) | Reference |
| Nitrile Oxide | Styrene | Hexane | 0.009 | 65:35 | [3] |
| Nitrile Oxide | Styrene | Toluene | 0.099 | 70:30 | [3] |
| Nitrile Oxide | Styrene | Dichloromethane | 0.309 | 80:20 | [3] |
| Nitrile Oxide | Styrene | Acetonitrile | 0.460 | 85:15 | [3] |
| Nitrile Oxide | Styrene | Methanol | 0.762 | 90:10 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide
This protocol is a representative example for a Lewis acid-catalyzed [3+2] cycloaddition.
Materials:
-
Imine (1.0 equiv)
-
Alkene (1.2 equiv)
-
Lewis Acid (e.g., AgOAc, 10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the imine and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Add the Lewis acid catalyst to the stirred solution.
-
Slowly add the alkene to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or as appropriate for the chosen Lewis acid.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or the purified mixture.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting low diastereoselectivity.
Caption: A troubleshooting workflow for addressing low diastereoselectivity.
References
Technical Support Center: Troubleshooting Poor Enantioselectivity in Catalytic Asymmetric Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to address common issues leading to poor enantioselectivity in catalytic asymmetric reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than literature reports for a similar reaction. What should I check first?
A1: The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate analytical method can provide misleading % ee values.
Key Validation Parameters:
-
Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Verify the measured % ee of a known standard sample is correct.
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]
-
Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers.[1]
A common pitfall is assuming equal detector response for both enantiomers, especially with UV detectors, which can lead to significant errors in the calculated ratio.[1]
Q2: My analytical method is validated, but the % ee is still low and inconsistent. What's the next logical step?
A2: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[1]
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can undergo non-selective background reactions, lowering the overall % ee. Consider repurifying your substrate.[1]
-
Solvent Quality: Use anhydrous and peroxide-free solvents, as moisture and peroxides can deactivate or alter the catalyst.[2][3] Freshly distilled or high-purity commercial anhydrous solvents are recommended.[1]
-
Catalyst/Ligand Purity: The enantiomeric purity of the chiral ligand is crucial. Impurities can lead to the formation of less selective catalytic species.[3]
-
Catalyst Handling and Storage: Many chiral catalysts are sensitive to air, moisture, and light.[4] Store them in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a glovebox or desiccator).[4] Improper handling, even brief exposure to air, can lead to catalyst deactivation.[4][5]
Q3: How does catalyst loading affect enantioselectivity?
A3: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.[4]
-
Too Low: Insufficient catalyst may result in a significant, non-enantioselective background reaction, thereby reducing the overall % ee.[4]
-
Too High: At high concentrations, some catalysts can form aggregates or dimers that are less selective or even inactive.[4][6] This can also promote side reactions.
It is crucial to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.[4]
Table 1: Illustrative Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Yield (%) |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 98 |
| 2.0 | 95 | 99 |
| 5.0 | 93 | 99 |
| 10.0 | 88 | 97 |
| Data is illustrative and based on general trends observed in the literature for an asymmetric Michael addition.[4] |
Q4: What is the impact of reaction temperature on the stereochemical outcome?
A4: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures enhance enantioselectivity.[2]
-
Higher Temperatures: Can provide sufficient energy to overcome the activation energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[2][4]
-
Lower Temperatures: Favor the transition state with the lower activation energy, which leads to the major enantiomer, thus increasing the % ee.[2]
However, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[7] It is advisable to screen a range of temperatures to determine the optimum for your reaction.
Table 2: Illustrative Influence of Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Enantiomeric Excess (% ee) |
| Toluene | 25 | 85 |
| Toluene | 0 | 92 |
| Toluene | -20 | 96 |
| Toluene | -78 | >99 |
| Data is illustrative and compiled from general trends.[4] |
Q5: Can the choice of solvent influence my reaction's enantioselectivity?
A5: Yes, the solvent can have a profound effect on the outcome of an enantioselective reaction.[4][5] The solvent can influence the catalyst's performance by affecting the stability and conformation of the catalyst-substrate complex.[5] In some instances, changing the solvent can even reverse the direction of enantioselection.[5] For some 1,4-addition reactions, it has been observed that the enantiomeric yield is inversely proportional to the dielectric constant of the solvent.[8] It is highly recommended to screen a variety of solvents during the optimization of your reaction conditions.
Q6: Could the concentration of my substrate be the issue?
A6: Yes, substrate concentration can affect enantioselectivity. High concentrations of the substrate or other reagents can sometimes lead to the formation of off-cycle catalyst species that are less selective. Conversely, very low concentrations might slow down the desired catalytic cycle, allowing a non-selective background reaction to become more prominent.
Q7: What is the role of additives and co-catalysts?
A7: Additives and co-catalysts can significantly improve enantioselectivity, reaction rate, and yield.[9][10][11] They can function in various ways, such as:
-
Activating the catalyst.
-
Suppressing undesired side reactions.
-
Scavenging inhibitory species.[12]
-
Altering the structure of the active catalyst.
The effect of an additive is highly specific to the reaction, and screening a range of additives may be necessary.[12]
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
-
Resolution (Rs):
-
Prepare a solution containing both enantiomers (a racemic or scalemic mixture).
-
Inject the solution onto the chiral HPLC column.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy.[1]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear response.[1]
-
Protocol 2: General Procedure for Screening Reaction Parameters
-
Setup: Set up a series of parallel reactions in small vials, each with a stir bar.
-
Standard Reaction: In each vial, add the substrate and solvent.
-
Parameter Variation:
-
Catalyst Loading: Add different amounts of the catalyst stock solution to each designated vial (e.g., 0.5, 1, 2, 5, 10 mol%).
-
Temperature: Place the arrays of vials in different temperature baths (e.g., -78 °C, -20 °C, 0 °C, 25 °C).
-
Solvent: Use a different solvent for each set of reactions (e.g., Toluene, THF, CH₂Cl₂, Hexanes).
-
-
Initiation: Add the starting reagent to initiate the reactions.
-
Monitoring: Monitor the reactions by TLC or another suitable method.
-
Quenching and Analysis: Once the reactions are complete, quench them appropriately and analyze the % ee of the product by a validated chiral HPLC or GC method.
Visualizations
Caption: A workflow for troubleshooting poor enantioselectivity.
Caption: Key parameters influencing enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the common challenges of catalyst deactivation in pyrrolidine synthesis. Pyrrolidine and its derivatives are vital structural motifs in numerous pharmaceuticals and natural products. The efficiency of their synthesis often hinges on the performance of catalysts, which are susceptible to deactivation over time. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose, prevent, and resolve issues related to catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my pyrrolidine synthesis?
A1: The most common indicators of catalyst deactivation include:
-
Decreased Reaction Rate: The time required to achieve the desired conversion increases significantly.
-
Lowered Yield and Selectivity: You observe a drop in the yield of your target pyrrolidine product and potentially an increase in side products.
-
Inconsistent Results: Batch-to-batch reproducibility becomes poor, even with seemingly identical reaction conditions.
-
Changes in Stereoselectivity: For asymmetric syntheses, a decrease in enantiomeric excess (ee) or diastereomeric ratio (dr) is a key sign of catalyst degradation or the presence of racemizing agents.[1]
-
Visual Changes in the Catalyst: For heterogeneous catalysts, you might observe a change in color (e.g., due to coking) or clumping/agglomeration of particles.
Q2: What are the most common causes of catalyst deactivation?
A2: Catalyst deactivation in pyrrolidine synthesis can be broadly categorized into four main mechanisms: poisoning, coking (fouling), thermal degradation (sintering), and leaching.[2][3]
Q3: How can I identify the specific cause of deactivation?
A3: A systematic approach can help pinpoint the deactivation mechanism:
-
Sudden and severe activity loss often points to poisoning , especially when a new batch of solvent or reagent is used.[1]
-
Gradual loss of activity , often accompanied by a color change on the catalyst surface, is characteristic of coking .
-
Activity loss after reactions at high temperatures suggests thermal degradation or sintering .
-
Loss of a homogeneous catalyst's activity upon reuse , or detection of the metal in the product, indicates leaching .
Troubleshooting Guides
This section provides a problem-and-solution format to address specific issues you may encounter during your experiments.
Problem 1: Rapid Loss of Activity with a New Batch of Reagents
Potential Cause: Catalyst Poisoning.[1]
Troubleshooting Steps:
-
Identify the Source of Poison:
-
Substrates and Reagents: Impurities such as sulfur, phosphorus, or halides can act as strong poisons for many metal catalysts like palladium and ruthenium.[1] Even trace amounts can have a significant impact.
-
Solvents: Ensure solvents are of high purity and free from potential poisons.
-
Gases: For hydrogenations, use high-purity hydrogen and consider an in-line purifier to remove contaminants.[1]
-
-
Confirm the Presence of Poisons:
-
Perform elemental analysis of the spent catalyst to detect the presence of common poisons.[1]
-
-
Solution:
-
Purify all reactants and solvents before use.
-
If a specific poison is identified, pretreat the feedstock to remove it.
-
For homogeneous catalysts, strongly coordinating products or intermediates can also act as inhibitors. Consider adjusting reaction conditions to minimize their concentration.
-
Problem 2: Gradual Decrease in Yield and Catalyst Turning Black
Potential Cause: Coking or Fouling.
Troubleshooting Steps:
-
Identify the Cause of Coking:
-
High reaction temperatures or high reactant concentrations can promote the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.
-
-
Confirm Coking:
-
Thermogravimetric analysis (TGA) of the spent catalyst can quantify the amount of carbon deposition.
-
-
Solution:
-
Optimize Reaction Conditions: Lower the reaction temperature or reactant concentration to minimize coke formation.
-
Catalyst Regeneration: Implement a regeneration protocol to burn off the coke (see Experimental Protocols section).
-
Problem 3: Loss of Activity After High-Temperature Reactions
Potential Cause: Thermal Degradation (Sintering).
Troubleshooting Steps:
-
Identify Sintering:
-
Sintering is the agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[4] This is a common issue for catalysts like nickel and copper.
-
-
Confirm Sintering:
-
Techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) can be used to observe an increase in catalyst particle size.
-
-
Solution:
-
Operate at Lower Temperatures: If the reaction allows, reducing the temperature can significantly slow down the sintering process.
-
Choose a More Thermally Stable Catalyst Support: The choice of support material can greatly influence the catalyst's resistance to sintering.[4]
-
Regeneration (for some cases): While often irreversible, some specialized regeneration procedures can re-disperse sintered metal particles.
-
Problem 4: Decreasing Activity of a Homogeneous Catalyst Upon Recycling
Potential Cause: Catalyst Leaching or Degradation.
Troubleshooting Steps:
-
Identify Leaching:
-
Leaching is the dissolution of the active metal from the catalyst support (for supported catalysts) or the ligand complex (for homogeneous catalysts) into the reaction medium.
-
-
Confirm Leaching:
-
Analyze the product mixture for traces of the metal using techniques like Inductively Coupled Plasma (ICP) spectroscopy.
-
-
Solution:
-
Immobilize the Catalyst: For homogeneous catalysts, consider anchoring the catalyst to a solid support to prevent leaching.
-
Optimize Solvent and Ligands: Choose a solvent that minimizes catalyst solubility and ligands that form a more stable complex with the metal.
-
Catalyst Degradation: The chiral ligand in an asymmetric catalyst can degrade under reaction conditions, leading to a loss of enantioselectivity.[1] In such cases, milder reaction conditions may be necessary.
-
Data Presentation: Quantitative Impact of Deactivation
The following tables provide a summary of quantitative data on catalyst deactivation to aid in understanding the severity of different deactivation mechanisms.
Table 1: Effect of Sintering Temperature on Nickel Catalyst Surface Area
| Pre-Sintering Temperature (°C) | Specific Surface Area (m²/g) |
| Un-sintered | 0.56 |
| 400 | 0.48 |
| 600 | 0.35 |
| 800 | 0.23 |
Data adapted from a study on pre-sintered nickel clusters, illustrating the decrease in surface area with increasing temperature.[5]
Table 2: Performance Comparison of Boc-Protected Pyrrolidine Catalysts in Asymmetric Aldol Reaction
| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| Boc-L-Prolinamide (1a) | 80 | - | 30 |
| Boc-L-Prolinamide (1b) | 95 | 95:5 | 99 |
| (S)-Pyrrolidine-thiourea | 92 | >95:5 | 98 |
This table highlights how different catalyst structures can significantly impact yield and stereoselectivity under similar conditions.[6]
Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Safety Precaution: Palladium on carbon can be pyrophoric, especially after use. Handle in an inert atmosphere (e.g., under nitrogen or argon) when dry.
-
Solvent Washing:
-
Carefully filter the catalyst from the reaction mixture.
-
Wash the catalyst multiple times with the reaction solvent to remove any adsorbed organic compounds.
-
Follow with several washes with a lower-boiling-point solvent like methanol or ethanol to facilitate drying.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Oxidative Treatment (Calcination):
-
Place the dried, coked catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of air or a mixture of air and an inert gas (e.g., 5% O₂ in N₂).
-
Gradually increase the temperature to 300-500 °C. The exact temperature will depend on the nature of the coke and the stability of the catalyst support. Hold at this temperature for 2-4 hours to burn off the carbon deposits.
-
Caution: The combustion of coke is exothermic. A slow heating rate and a dilute oxidant stream are crucial to prevent a temperature runaway, which could lead to sintering.
-
Cool the catalyst to room temperature under a flow of inert gas.
-
-
Reduction (if necessary):
-
If the palladium was oxidized during the calcination step, a reduction step is necessary to restore its catalytic activity.
-
Reduce the catalyst under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at a temperature typically between 100-200 °C for 2-4 hours.
-
Cool to room temperature under an inert atmosphere. The regenerated catalyst is now ready for reuse.
-
Protocol 2: Regeneration of a Sintered Nickel/Alumina (Ni/Al₂O₃) Catalyst
This procedure is more complex and aims to re-disperse the sintered nickel particles.
-
Oxidation:
-
Heat the spent catalyst in a furnace under a flow of air.
-
Ramp the temperature to a high level (e.g., 800-900 °C) to ensure the complete conversion of the metallic nickel to nickel oxide (NiO) and to facilitate a solid-phase reaction between NiO and the alumina support to form a nickel aluminate (NiAl₂O₄) spinel phase.[7] Hold at this temperature for 4-6 hours.
-
Cool down to room temperature.
-
-
Controlled Reduction:
-
Place the oxidized catalyst in a tube furnace.
-
Reduce the catalyst under a controlled flow of hydrogen (e.g., 10% H₂ in N₂).
-
Gradually increase the temperature. The reduction of NiAl₂O₄ requires higher temperatures than the reduction of NiO. A temperature ramp up to 700-800 °C may be necessary.
-
This controlled reduction of the spinel phase can lead to the formation of highly dispersed, small nickel nanoparticles on the alumina support.[7]
-
Cool the catalyst to room temperature under an inert atmosphere.
-
Mandatory Visualizations (Graphviz)
Caption: Major pathways of catalyst deactivation in pyrrolidine synthesis.
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Common causes of catalyst deactivation in refineries [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Substituted Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted pyrrolidines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
FAQ 1: Low Yields and Competing Side Reactions
Question: I am attempting to synthesize a 2-substituted pyrrolidine via intramolecular cyclization, but I am observing low yields of my desired product along with the formation of significant side products. What are the common side reactions, and how can I mitigate them?
Answer:
Low yields in the synthesis of 2-substituted pyrrolidines can often be attributed to competing side reactions. The nature of these side reactions is highly dependent on the specific synthetic route and reaction conditions. Two commonly observed side reactions are hydrolysis of intermediates and the formation of cyclopropane byproducts.[1]
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis: In reactions involving imine or enamine intermediates, the presence of water can lead to hydrolysis back to the corresponding ketone or aldehyde, thus reducing the yield of the desired pyrrolidine.[1][2][3][4]
-
Mitigation: Ensure all reagents and solvents are anhydrous. Use of desiccants like molecular sieves can be beneficial.[2] For reactions sensitive to aqueous workup, extraction and drying of the organic phase should be performed carefully.
-
-
Cyclopropane Formation: In certain biocatalytic syntheses, particularly those starting from ω-chloroketones, the formation of cyclopropane derivatives can be a significant competing non-enzymatic side reaction.[1]
-
Mitigation: Optimization of reaction conditions such as pH, temperature, and enzyme concentration can favor the desired intramolecular cyclization over cyclopropane formation. Screening different enzyme variants may also identify a catalyst with higher selectivity for the desired product.[1]
-
-
Over-reduction: In syntheses involving reduction steps, such as the reduction of a lactam or an imine, over-reduction to undesired products can occur.
-
Mitigation: Careful selection of the reducing agent and stoichiometric control are crucial. For instance, in the synthesis of pyrrolidines from levulinic acid, the amount of phenylsilane used determines whether the product is the pyrrolidone or the fully reduced pyrrolidine.[5]
-
-
Formation of Enamines as Side Products: During the synthesis of pyrrolidines from ketones and secondary amines, aldol condensation of the starting ketone can occur, leading to the formation of an enamine of the dimerized product.[6]
-
Mitigation: This is more prevalent with methyl ketones.[6] Modifying the reaction conditions, such as temperature and the rate of addition of reagents, can help minimize this side reaction. Alternatively, a different synthetic route that avoids the use of highly enolizable ketones might be necessary.
-
A general troubleshooting workflow for low yields is presented below:
Caption: Troubleshooting workflow for low yields.
FAQ 2: Lack of Stereocontrol and Racemization
Question: My synthesis is intended to be stereoselective, but I am obtaining a racemic or nearly racemic mixture of my 2-substituted pyrrolidine. What could be causing this loss of stereocontrol, and how can I resolve it?
Answer:
Loss of stereocontrol in the synthesis of chiral 2-substituted pyrrolidines can be a significant issue, particularly when the stereocenter is at the 2-position, which is alpha to the nitrogen atom. Racemization can occur under certain reaction conditions.
Causes of Racemization and Mitigation Strategies:
-
Mechanism of Racemization: For 2-substituted pyrrolidines, racemization can be induced by radical-mediated reversible hydrogen abstraction at the chiral center. This process can be facilitated by the presence of thiyl radicals, for example, from alkanethiols, in the presence of a radical initiator like AIBN.[7]
-
Recycling Unwanted Enantiomers: While often an undesired side reaction, controlled racemization can be used to recycle an unwanted enantiomer. For instance, the unwanted (S)-isomer of a 2-substituted pyrrolidine can be racemized and then re-subjected to resolution to increase the overall yield of the desired (R)-isomer.[7]
-
Protocol for Racemization: A published method for the racemization of 2-methylpyrrolidine involves heating the unwanted enantiomer with a thiol (like methyl thioglycolate) and a radical initiator (AIBN) in a suitable solvent (e.g., water).[7]
-
-
Ensuring Stereoselectivity: To avoid unintentional racemization, it is crucial to select synthetic routes and conditions that are known to be stereoselective.
-
Asymmetric Catalysis: The use of chiral catalysts, such as chiral cobalt porphyrins for intramolecular C-H alkylation, can provide high enantioselectivity.[8]
-
Chiral Auxiliaries: Employing chiral auxiliaries, such as tert-butanesulfinamide, can direct the stereochemical outcome of key bond-forming reactions.[9]
-
Enzyme-Catalyzed Reactions: Biocatalytic methods, for example, using transaminases, can offer excellent enantioselectivity for the synthesis of 2-substituted pyrrolidines.[1]
-
The logical relationship for addressing stereocontrol issues is depicted below:
Caption: Decision tree for addressing stereocontrol issues.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for 2-substituted pyrrolidines, highlighting the impact of different catalysts and conditions on yield and enantioselectivity.
Table 1: Enantioselective Synthesis of 2-Arylpyrrolidines using Transaminases [1]
| Substrate (ω-chloroketone) | Transaminase | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-chloro-1-phenylbutan-1-one | (R)-selective | 90 | >99.5 |
| 4-chloro-1-phenylbutan-1-one | (S)-selective | 85 | >99.5 |
| 4-chloro-1-(4-chlorophenyl)butan-1-one | (R)-selective | 88 | >99.5 |
| 4-chloro-1-(4-chlorophenyl)butan-1-one | (S)-selective | 84 | >99.5 |
Table 2: Cobalt-Catalyzed Enantioselective Intramolecular C-H Alkylation [8]
| Substrate | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 3,4-dihydroquinazolin-2-one derivative | 1 | 99 | 95 |
| 5-bromo-3,4-dihydroquinazolin-2-one derivative | 1 | 98 | 96 |
| 5-aza-3,4-dihydroquinazolin-2-one derivative | 1 | 95 | 81 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Allylic Alkylation[10]
This protocol describes the formation of a stereogenic quaternary center, a key step in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines.[10][11]
-
An oven-dried Schlenk flask is charged with Pd₂(dba)₃ (0.05 equiv) and a chiral phosphine ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 0.015 equiv) in an inert atmosphere glove box.
-
Toluene is added, and the mixture is stirred for 30 minutes.
-
The imide substrate (1 equiv) is dissolved in toluene and added to the reaction mixture.
-
The reaction is heated to 40 °C and stirred for 66 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the desired product.
Protocol 2: Biocatalytic Synthesis of 2-Arylpyrrolidines using Transaminases[1]
This protocol outlines a general procedure for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones.
-
A reaction vessel is charged with a potassium phosphate buffer (100 mM, pH 8).
-
The transaminase enzyme is added to a final concentration of 10 mg/mL.
-
Pyridoxal-5'-phosphate (PLP) is added as a cofactor to a final concentration of 1 mM.
-
The ω-chloroketone substrate is added to a final concentration of 50 mM (often from a stock solution in DMSO, resulting in a final DMSO concentration of ~20% v/v).
-
Isopropylamine (IPA) is added as the amine donor to a final concentration of 1 M.
-
The reaction mixture is incubated at 37 °C with agitation (e.g., 700 rpm) for 48 hours.
-
For certain substrates, a subsequent basification step (e.g., addition of 10 M NaOH) followed by further incubation for 1 hour may be necessary to facilitate the final cyclization.
-
The product is then extracted and purified.
Signaling Pathways and Workflows
The synthesis of 2-substituted pyrrolidines often involves multi-step reaction sequences. The following diagram illustrates a general synthetic pathway involving the formation of an enamine intermediate, which is a common strategy.[2][3][4][6]
Caption: Stork Enamine Synthesis Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on stereoselectivity in pyrrolidine synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in your experiments, with a specific focus on the critical role of solvent choice in determining stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the stereoselectivity of my pyrrolidine synthesis?
A1: The solvent plays a multifaceted role in a chemical reaction, extending beyond simply dissolving the reactants. It can significantly influence the reaction's stereochemical pathway by:
-
Stabilizing Transition States: Solvents can stabilize or destabilize the transition states leading to different stereoisomers. Polar solvents, for instance, may preferentially stabilize a more polar transition state, thus favoring the formation of the corresponding stereoisomer.
-
Influencing Catalyst Activity: In catalytic reactions, the solvent can affect the solubility, stability, and activity of the catalyst, including the chiral ligand-metal complex. This can directly impact the enantioselectivity of the reaction.
-
Mediating Reagent Solubility and Aggregation: The solubility of reactants and catalysts can dictate the reaction rate and, in some cases, the stereochemical outcome. Solvents can also influence the aggregation state of reagents or catalysts, which can have a profound effect on stereoselectivity.
-
Participating in the Reaction Mechanism: In some cases, solvent molecules may directly participate in the reaction mechanism, for example, through hydrogen bonding, which can alter the geometry of the transition state.
Q2: I am observing low diastereoselectivity in my 1,3-dipolar cycloaddition reaction to form a pyrrolidine. What are the likely causes related to the solvent?
A2: Low diastereoselectivity in 1,3-dipolar cycloadditions is a common issue that can often be traced back to the choice of solvent. Here are some potential causes and solutions:
-
Suboptimal Solvent Polarity: The polarity of the solvent can influence the stability of the endo and exo transition states, which lead to different diastereomers. It is crucial to screen a range of solvents with varying polarities.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can form hydrogen bonds with reactants or catalysts, which may alter the transition state geometry and, consequently, the diastereoselectivity. In some cases, switching to an aprotic solvent (e.g., THF, toluene, DCM) can improve selectivity. Conversely, for certain reactions, protic solvents, particularly sterically hindered ones like isopropanol or tert-butanol, have been shown to enhance diastereoselectivity.
-
Solvent Coordination: Coordinating solvents may compete with the substrate for binding to a Lewis acid catalyst, thereby reducing the catalyst's effectiveness in controlling the stereochemistry.
Q3: My enantioselectivity is poor in an organocatalyzed aza-Michael addition for pyrrolidine synthesis. How can the solvent be affecting this?
A3: In organocatalyzed reactions, the solvent is a key parameter for achieving high enantioselectivity. Here’s how it can play a role in an aza-Michael addition:
-
Catalyst Conformation and Activity: The solvent can influence the conformation of the organocatalyst and its ability to form the necessary hydrogen bonds or other non-covalent interactions that are responsible for stereochemical control.
-
Transition State Stabilization: The solvent can stabilize the transition state leading to the major enantiomer. For bifunctional organocatalysts, such as squaramides, the solvent can affect the hydrogen-bonding network that activates both the nucleophile and the electrophile.
-
Solubility of Intermediates: The solubility of the reaction intermediates can impact the overall reaction pathway and the stereochemical outcome.
A systematic screening of solvents with different properties (polar aprotic, polar protic, nonpolar) is highly recommended to optimize the enantioselectivity.
Troubleshooting Guides
Problem 1: Inconsistent Stereoselectivity Results
-
Possible Cause: Impurities in the solvent, particularly water, can significantly impact stereoselectivity, especially in reactions involving sensitive catalysts or intermediates.
-
Solution: Always use freshly distilled or anhydrous solvents. Ensure all glassware is thoroughly dried before use. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.
Problem 2: Low Reaction Yield and Poor Stereoselectivity
-
Possible Cause: The chosen solvent may not be optimal for both solubility of the reactants and the desired stereochemical pathway. A solvent that provides good solubility does not always guarantee high stereoselectivity.
-
Solution: Perform a systematic solvent screen. Start with commonly used solvents for the specific reaction type and then expand to include solvents with different polarities and coordinating abilities. Monitor both yield and stereoselectivity (d.r. or e.e.) for each solvent tested.
Problem 3: Difficulty in Isolating the Desired Stereoisomer
-
Possible Cause: The solvent used for the reaction may complicate the purification process (e.g., high boiling point solvents).
-
Solution: When selecting a solvent, consider not only its effect on stereoselectivity but also its physical properties. A solvent that allows for easy removal under reduced pressure is often preferred. If a high-boiling solvent is necessary for stereoselectivity, consider alternative purification techniques such as crystallization or preparative chromatography.
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of a [3+2] Cycloaddition Reaction
The following table summarizes the impact of different solvents on the diastereomeric ratio (d.r.) for the [3+2] cycloaddition reaction between an N-tert-butanesulfinyl imine and an α-imino ester to synthesize a densely substituted pyrrolidine.
| Entry | Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | >95 | 95:5 |
| 2 | THF | >95 | 80:20 |
| 3 | Acetonitrile | >95 | 90:10 |
| 4 | Dichloromethane | 60 | 95:5 |
| 5 | Water | 50 | >99:1 |
Data is illustrative and based on trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Stereoselective Synthesis of a Pyrrolidine via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the silver-catalyzed [3+2] cycloaddition of an azomethine ylide with a dipolarophile.
Materials:
-
N-substituted α-amino acid ester (e.g., ethyl N-benzylglycinate) (1.0 equiv)
-
Alkene dipolarophile (e.g., N-phenylmaleimide) (1.2 equiv)
-
Silver(I) acetate (AgOAc) (10 mol%)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂) (to make a 0.1 M solution)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted α-amino acid ester, the alkene dipolarophile, and the silver(I) acetate catalyst.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature and add the triethylamine dropwise over 5 minutes.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Note on Solvent Variation: To investigate the impact of the solvent on stereoselectivity, this experiment can be run in parallel using different anhydrous solvents such as Toluene, THF, Dichloromethane (DCM), and Acetonitrile. The diastereomeric ratio of the product from each reaction should be carefully determined and compared.
Mandatory Visualizations
Technical Support Center: Synthesis of 2-(Het)arylpyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(het)arylpyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing 2-(het)arylpyrrolidine derivatives?
A1: Researchers often face several key challenges, including:
-
Low reaction yields: This can be due to a variety of factors such as catalyst deactivation, incomplete conversion of starting materials, or the formation of side products.
-
Poor stereoselectivity: Achieving the desired enantiomeric and diastereomeric purity can be difficult, particularly when creating multiple stereocenters.
-
Catalyst-related issues: In metal-catalyzed reactions, problems like catalyst poisoning or the need for specialized, expensive ligands are common.
-
"The 2-Pyridyl Problem": Specifically, the use of 2-pyridyl organometallic reagents in cross-coupling reactions is notoriously challenging due to their instability and poor reactivity.
-
Purification difficulties: Separating the desired product from starting materials, byproducts, and stereoisomers can be complex.
Q2: How can I improve the yield of my Suzuki-Miyaura coupling reaction to form a 2-arylpyrrolidine?
A2: Low yields in Suzuki-Miyaura couplings involving heteroaromatic compounds are a frequent issue. To improve your yield, consider the following:
-
Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos or XPhos. These can stabilize the palladium catalyst and promote the oxidative addition step, which is often slow with electron-deficient heteroaryl halides.[1]
-
Choice of Base: The base is crucial for activating the boronic acid. Potassium phosphate (K₃PO₄) is often effective in challenging couplings.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.[2]
-
Address Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions. Using a pinacol ester or trifluoroborate salt of the boronic acid can sometimes mitigate protodeboronation.[1]
Q3: My [3+2] cycloaddition reaction to form a substituted pyrrolidine is giving a poor diastereomeric ratio. What can I do?
A3: Diastereoselectivity in [3+2] cycloadditions is highly dependent on the reaction conditions and substrates. To improve the diastereomeric ratio:
-
Catalyst Choice: The use of a Lewis acid or metal catalyst can significantly influence the stereochemical outcome. For example, silver carbonate (Ag₂CO₃) has been shown to promote highly diastereoselective 1,3-dipolar cycloadditions.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to different diastereomers. A screen of different solvents may be beneficial.
-
Substrate Control: The steric and electronic properties of the substituents on both the dipole and the dipolarophile play a key role. Modifying these groups can favor the formation of one diastereomer over another.
Q4: I am struggling with enantioselectivity in an asymmetric hydroamination to form a chiral pyrrolidine. What are some key considerations?
A4: Achieving high enantioselectivity in asymmetric hydroamination requires careful selection of the catalyst and reaction conditions.
-
Chiral Ligand: The choice of the chiral ligand is paramount. For rhodium-catalyzed hydroaminations, binaphthyl-based electron-rich phosphine ligands have shown success.[3]
-
Catalyst System: Gold-catalyzed hydroamination, often in a cascade reaction with an initial organocatalyzed step, can provide high enantioselectivity.[2][4]
-
Protecting Group: The protecting group on the nitrogen atom can influence the stereochemical outcome. Electron-deficient protecting groups on the nitrogen can sometimes prevent catalyst deactivation by deprotonation.[5]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi)
| Possible Cause | Suggested Solution(s) |
| Catalyst Deactivation | The nitrogen atom of the (het)aryl group can coordinate to the palladium center, inhibiting catalysis. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the metal center.[1] For Negishi coupling, zinc halide byproducts can inhibit the catalyst; consider the use of additives that precipitate or sequester zinc salts. |
| Poor Reactivity of (Het)Aryl Halide | (Het)aryl chlorides are less reactive than bromides or iodides. Higher reaction temperatures and more active catalyst systems (e.g., those with Buchwald ligands) may be required.[1] |
| Protodeboronation of Boronic Acid (Suzuki) | The boronic acid is unstable under the reaction conditions. Use the corresponding pinacol ester or trifluoroborate salt. Ensure the base is not too strong or the reaction time too long.[1] |
| Homocoupling of Reagents | This can be caused by the presence of oxygen. Ensure thorough degassing of solvents and reaction vessel. Use a Pd(0) source or an efficient precatalyst system. |
| Incomplete Reaction | The reaction may be too slow. Increase the reaction temperature or switch to a more active catalyst system. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Poor Stereoselectivity in Pyrrolidine Ring Formation
| Possible Cause | Suggested Solution(s) |
| Poor Diastereoselectivity in [3+2] Cycloaddition | The transition states leading to the different diastereomers have similar energies. Screen different metal catalysts (e.g., Ag₂CO₃, iridium complexes) and solvents. Lowering the reaction temperature can also improve selectivity. |
| Low Enantioselectivity in Asymmetric Catalysis | The chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. Screen a variety of chiral ligands with different steric and electronic properties. Optimize the catalyst loading and reaction temperature. |
| Incorrect Relative Stereochemistry | The facial selectivity of the attack is not as expected. The choice of protecting groups on the reactants can influence the steric environment of the transition state. Modifying these groups may alter the stereochemical outcome. |
| Racemization of Product | The product may be unstable under the reaction or workup conditions. Analyze the stereochemical purity at different time points. Consider milder reaction conditions or a modified workup procedure. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution(s) |
| Similar Polarity of Product and Starting Materials/Byproducts | Standard flash column chromatography is ineffective. Optimize the mobile phase for flash chromatography by testing various solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). If separation is still poor, consider using High-Performance Liquid Chromatography (HPLC), either normal-phase or reverse-phase.[6] |
| Presence of Stereoisomers | Diastereomers can often be separated by careful flash chromatography or HPLC. Enantiomers require a chiral stationary phase for separation by chiral HPLC or Supercritical Fluid Chromatography (SFC).[5] Alternatively, diastereomeric salt formation with a chiral resolving agent followed by crystallization or chromatography can be employed.[6] |
| Residual Metal Catalyst | The product is contaminated with the metal catalyst from the reaction. Use a metal scavenger during workup. Alternatively, a plug of silica gel or celite during filtration can help remove some of the metal impurities. |
| Persistent Minor Impurities | Small amounts of impurities co-elute with the product. Recrystallization of the final product, if it is a solid, can be a highly effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative[2]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 2-chloropyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective [3+2] Cycloaddition for Pyrrolidine Synthesis[4]
-
Reaction Setup: To a solution of the olefinic oxindole (1.0 eq) and the aldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane), add the cyclic amine (e.g., tetrahydroisoquinoline, 1.1 eq) and a catalytic amount of a carboxylic acid (e.g., trifluoroacetic acid, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting materials by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the spirooxindole-pyrrolidine product.
Protocol 3: Enantioselective Intramolecular Hydroamination[3]
-
Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 2.5 mol%) and the chiral phosphine ligand (e.g., a binaphthyl-based ligand, 3 mol%) to a dry reaction vessel.
-
Reaction Setup: Add a solution of the aminoalkene substrate in a dry, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the formation of the pyrrolidine product by GC or LC-MS.
-
Work-up: After completion, cool the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the resulting chiral pyrrolidine derivative by flash column chromatography.
Visualizations
References
- 1. Enantioselective hydroamination of unactivated terminal alkenes [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Structure of Synthesized 2-Ethynylpyrrolidines
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of analytical techniques used to validate the structure of 2-ethynylpyrrolidines, a class of compounds with significant potential in medicinal chemistry due to the versatility of the ethynyl group for further functionalization.
This guide will compare the validation of N-substituted 2-ethynylpyrrolidines with alternative 2-substituted pyrrolidines, including 2-aryl, 2-alkyl, and 2-acyl derivatives. We will delve into the nuances of spectroscopic data interpretation and provide detailed experimental protocols.
Workflow for Structural Validation
A typical workflow for the structural validation of a synthesized 2-ethynylpyrrolidine involves a multi-technique approach to ensure the correct connectivity, functional groups, and molecular weight.
Caption: General workflow for the structural validation of synthesized 2-ethynylpyrrolidines.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative 2-ethynylpyrrolidines and their non-alkyne counterparts.
Table 1: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Key Proton Signals (δ, ppm) |
| N-Boc-2-ethynylpyrrolidine | ~4.2 (m, 1H, H-2), ~3.4 (m, 2H, H-5), ~2.3 (s, 1H, C≡C-H) , ~2.0-1.8 (m, 4H, H-3, H-4), 1.47 (s, 9H, Boc) |
| N-Acetyl-2-ethynylpyrrolidine | ~4.5 (m, 1H, H-2), ~3.6 (m, 2H, H-5), ~2.4 (s, 1H, C≡C-H) , ~2.1 (s, 3H, COCH₃), ~2.0-1.8 (m, 4H, H-3, H-4) |
| N-Benzyl-2-ethynylpyrrolidine | ~7.3 (m, 5H, Ar-H), ~4.3 (m, 1H, H-2), 3.7 (d, 1H, J=13 Hz, N-CH₂-Ph), 3.5 (d, 1H, J=13 Hz, N-CH₂-Ph), ~3.2 (m, 2H, H-5), ~2.2 (s, 1H, C≡C-H) , ~2.0-1.7 (m, 4H, H-3, H-4) |
| 2-Phenylpyrrolidine | ~7.3 (m, 5H, Ar-H), ~4.2 (t, 1H, J=8 Hz, H-2), ~3.3 (m, 1H, H-5a), ~3.0 (m, 1H, H-5b), ~2.3-1.8 (m, 4H, H-3, H-4) |
| 2-Ethylpyrrolidine | ~3.0 (m, 1H, H-2), ~2.9 (m, 1H, H-5a), ~2.7 (m, 1H, H-5b), ~1.9-1.3 (m, 6H, H-3, H-4, -CH₂CH₃), ~0.9 (t, 3H, J=7.5 Hz, -CH₂CH₃) |
| N-Acetylpyrrolidine | ~3.4 (t, 2H, J=7 Hz, H-2), ~3.3 (t, 2H, J=7 Hz, H-5), 2.0 (s, 3H, COCH₃), ~1.9 (m, 4H, H-3, H-4) |
Table 2: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Key Carbon Signals (δ, ppm) |
| N-Boc-2-ethynylpyrrolidine | ~154 (C=O), ~83 (C≡C-H) , 79.5 (Boc C), ~72 (C≡C-H) , ~55 (C-2), ~46 (C-5), ~32 (C-3), ~28.5 (Boc CH₃), ~24 (C-4) |
| N-Acetyl-2-ethynylpyrrolidine | ~170 (C=O), ~82 (C≡C-H) , ~73 (C≡C-H) , ~57 (C-2), ~47 (C-5), ~31 (C-3), ~23 (C-4), ~22 (COCH₃) |
| N-Benzyl-2-ethynylpyrrolidine | ~138 (Ar C), ~128 (Ar CH), ~127 (Ar CH), ~84 (C≡C-H) , ~71 (C≡C-H) , ~60 (N-CH₂-Ph), ~58 (C-2), ~53 (C-5), ~30 (C-3), ~23 (C-4) |
| 2-Phenylpyrrolidine | ~145 (Ar C), ~128 (Ar CH), ~126 (Ar CH), ~65 (C-2), ~47 (C-5), ~35 (C-3), ~26 (C-4) |
| This compound | ~62 (C-2), ~47 (C-5), ~32 (C-3), ~29 (-CH₂CH₃), ~26 (C-4), ~11 (-CH₂CH₃) |
| N-Acetylpyrrolidine | ~170 (C=O), ~46 (C-2), ~45 (C-5), ~26 (C-3), ~24 (C-4), ~22 (COCH₃) |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| N-Boc-2-ethynylpyrrolidine | ~3300 (≡C-H stretch) , ~2110 (C≡C stretch) , ~1690 (C=O, Boc) | Expected [M+H]⁺, fragmentation pattern showing loss of Boc group. |
| N-Acetyl-2-ethynylpyrrolidine | ~3280 (≡C-H stretch) , ~2120 (C≡C stretch) , ~1640 (C=O, amide) | Expected [M+H]⁺, fragmentation often involves α-cleavage next to the carbonyl. |
| N-Benzyl-2-ethynylpyrrolidine | ~3300 (≡C-H stretch) , ~2115 (C≡C stretch) , ~3030, 1600, 1495 (Aromatic) | Expected [M+H]⁺, characteristic fragment at m/z 91 (tropylium ion). |
| 2-Phenylpyrrolidine | ~3300 (N-H stretch), ~3030, 1600, 1495 (Aromatic) | Expected [M+H]⁺, fragmentation can involve loss of the phenyl group. |
| This compound | ~3300 (N-H stretch), ~2960-2850 (C-H stretch) | Expected [M+H]⁺, α-cleavage leading to loss of an ethyl radical is a common fragmentation. |
| N-Acetylpyrrolidine | ~2970-2870 (C-H stretch), ~1645 (C=O, amide) | Expected [M+H]⁺, major fragments often observed at m/z 70 and 43.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans than ¹H NMR.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, CH₂ will be negative).
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply Pressure: For solid samples, use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Fragmentation Patterns:
-
2-Ethynylpyrrolidines: The fragmentation will be influenced by the N-substituent. For N-Boc derivatives, a prominent loss of the Boc group (100 amu) or isobutylene (56 amu) is common. For N-acyl derivatives, α-cleavage at the carbonyl group is typical. N-benzyl derivatives often show a characteristic peak at m/z 91, corresponding to the stable tropylium ion.
-
Alternative Pyrrolidines: 2-Alkylpyrrolidines often undergo α-cleavage, with the loss of the alkyl substituent. 2-Arylpyrrolidines may show fragmentation of the pyrrolidine ring or loss of the aryl group.
Conclusion
The structural validation of synthesized 2-ethynylpyrrolidines relies on a synergistic combination of spectroscopic techniques. The presence of the terminal alkyne is definitively confirmed by characteristic signals in both ¹H NMR (a singlet around 2.2-2.4 ppm) and IR spectroscopy (stretches around 3300 cm⁻¹ and 2100 cm⁻¹). These distinct spectral features provide a clear advantage in confirming the success of the synthesis compared to other 2-substituted pyrrolidines that lack such unique spectroscopic handles. Mass spectrometry further corroborates the structure by providing the molecular weight and fragmentation patterns that are consistent with the N-substituent and the pyrrolidine ring. For unambiguous determination of stereochemistry, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By employing the systematic approach outlined in this guide, researchers can confidently and accurately validate the structures of novel 2-ethynylpyrrolidine derivatives for their advancement in drug discovery and other scientific endeavors.
References
A Comparative Analysis of 2-Substituted Pyrrolidines: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] This guide provides an objective comparison of the biological performance of various 2-substituted pyrrolidines, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to inform future drug design and development efforts.
The five-membered nitrogen-containing heterocycle of pyrrolidine offers a unique three-dimensional architecture that is advantageous for exploring chemical space and optimizing interactions with biological targets.[2] Substitutions at the 2-position, in particular, have been shown to significantly influence the pharmacological profile of these compounds, leading to a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4]
Comparative Biological Activity of 2-Substituted Pyrrolidines
The following tables summarize the quantitative biological data for various 2-substituted pyrrolidine derivatives across different therapeutic areas. This data is compiled from multiple studies to provide a comparative overview of their potency. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
2-substituted pyrrolidines have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as receptor tyrosine kinases, and the induction of apoptosis.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [5] |
| 1b | Spirooxindole-pyrrolidine (4-Br substituted) | A549 | 1.05 | [1] |
| 1c | Spirooxindole-pyrrolidine (4-OCH3 substituted) | A549 | >10 | [1] |
| 2a | Pyrrolidine-sulfonamide (4-trifluorophenyl substituted) | DPP-IV Enzyme | 11.32 | [1] |
| 3a | Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 | 0.99 | [1] |
| 3b | Thiosemicarbazone pyrrolidine–copper(II) complex | SW480 | 3.7 | [1] |
| Cisplatin | Standard Chemotherapy | SW480 | 3.5 | [1] |
Antibacterial Activity
The antibacterial properties of 2-substituted pyrrolidines are often attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | Sulfonylamino pyrrolidine (with nitrophenyl groups) | S. aureus | 3.11 | [1] |
| 4b | Sulfonylamino pyrrolidine (with nitrophenyl groups) | E. coli | 6.58 | [1] |
| 4c | Sulfonylamino pyrrolidine (with nitrophenyl groups) | P. aeruginosa | 5.82 | [1] |
| Cefaclor | Standard Antibiotic | S. aureus, E. coli, P. aeruginosa | - | [1] |
| 5a | 1,2,4-Oxadiazole pyrrolidine | E. coli DNA Gyrase (IC50) | 0.180 | [1] |
| 5b | 1,2,4-Oxadiazole pyrrolidine (4-chlorophenyl) | E. coli DNA Gyrase (IC50) | 0.120 | [1] |
| Novobiocin | Standard Antibiotic | E. coli DNA Gyrase (IC50) | 0.170 | [1] |
Anti-inflammatory, Antiviral, and Neuroprotective Activities
2-Substituted pyrrolidines have also been investigated for their potential in treating inflammation, viral infections, and neurodegenerative diseases.
| Compound ID | Derivative Class | Biological Activity | Assay | IC50/EC50 | Reference |
| 6a | 2-Pyrrolidinone | Anti-inflammatory | LOX Inhibition | 0.08 mM | [6] |
| 6b | 2-Pyrrolidinone | Anti-inflammatory | LOX Inhibition | 0.0705 mM | [6] |
| Indomethacin | Standard NSAID | Anti-inflammatory | Rat Paw Edema (% inhibition) | 47% | [6] |
| 7a | Spiro[pyrrolidine-2,2'-adamantane] | Antiviral (Influenza A) | In vitro | Active | [7] |
| 8a | Pyrrolidine derivative | Neuroprotective | Neuronal Na+ channel blocker | Potent | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to the desired concentrations. The cells are treated with various concentrations of the compounds and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in MHB in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by 2-substituted pyrrolidines is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key pathways and mechanisms of action.
VEGFR-2 Signaling Pathway in Angiogenesis
Many 2-substituted pyrrolidine derivatives exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Intrinsic Apoptosis Pathway
Certain 2-substituted pyrrolidines can induce apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases that execute cell death.
Inhibition of Bacterial DNA Gyrase
The antibacterial action of some 2-substituted pyrrolidines involves the inhibition of DNA gyrase, an essential enzyme in bacteria that controls DNA topology during replication. By inhibiting this enzyme, these compounds prevent bacterial proliferation.
This comparative guide highlights the significant potential of 2-substituted pyrrolidines in various therapeutic areas. The provided data and experimental protocols serve as a valuable resource for researchers in the field, while the visualized signaling pathways offer insights into their mechanisms of action, paving the way for the development of novel and more effective drug candidates.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of (S)-1-Butylpyrrolidine-2-carboxamide and its Enantiomer: An Analog-Based Approach
Published: December 24, 2025
Abstract:
This guide provides a comparative analysis of the enantiomers of 1-butylpyrrolidine-2-carboxamide, specifically the (S) and (R) forms. Due to the limited direct experimental data for these specific compounds, this study leverages the extensive research on the structurally analogous antiepileptic drug, Levetiracetam, which is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, and its corresponding (R)-enantiomer.[1] This analog-based comparison offers valuable insights into the anticipated differences in physicochemical properties, biological activity, mechanism of action, and pharmacokinetics, highlighting the critical role of stereochemistry in the pharmacological profile of this class of compounds.
Introduction
The pyrrolidine ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The stereochemistry of substituents on this ring is a pivotal factor in determining their pharmacological activity.[2] (S)-1-Butylpyrrolidine-2-carboxamide is a chiral molecule with its stereocenter at the C2 position of the pyrrolidine ring, a feature crucial for its interaction with biological systems.[2] As with many chiral drugs, the two enantiomers, (S) and (R), are expected to exhibit different biological activities and toxicological profiles.[2]
This guide will draw parallels from Levetiracetam, a well-documented antiepileptic drug, to infer the properties of (S)-1-Butylpyrrolidine-2-carboxamide and its (R)-enantiomer. Levetiracetam's anticonvulsant activity is highly enantioselective, with the (S)-enantiomer being the active form.[1] This pronounced enantioselectivity underscores the importance of stereochemistry in the design of pharmacologically active pyrrolidine carboxamides.[1]
Data Presentation: A Comparative Overview
The following tables summarize the anticipated and known comparative data for the (S) and (R) enantiomers, based on the Levetiracetam analog.
Table 1: Comparative Physicochemical Properties
| Property | (S)-1-Butylpyrrolidine-2-carboxamide (Predicted) | (R)-1-Butylpyrrolidine-2-carboxamide (Predicted) | Reference (Analog: Levetiracetam) |
| Molecular Formula | C₉H₁₈N₂O | C₉H₁₈N₂O | N/A |
| Molecular Weight | 170.25 g/mol | 170.25 g/mol | N/A |
| Melting Point | Expected to be similar to the (R)-enantiomer | Expected to be similar to the (S)-enantiomer | [1] |
| Optical Rotation | Equal in magnitude but opposite in sign to the (R)-enantiomer | Equal in magnitude but opposite in sign to the (S)-enantiomer | [1] |
Table 2: Comparative Biological Activity (Based on Levetiracetam Analog)
| Parameter | (S)-Enantiomer (Analog: Levetiracetam) | (R)-Enantiomer (Analog) | Reference |
| Anticonvulsant Activity | Potent anticonvulsant activity | Slight or insignificant effect on seizure inhibition | [1] |
| Binding Target | Synaptic Vesicle Protein 2A (SV2A) | Synaptic Vesicle Protein 2A (SV2A) | [3][4] |
| Binding Affinity (pIC₅₀) to human SV2A | 5.7 | 3.6 | [3] |
| Affinity Difference | ~1000 times higher affinity than the (R)-enantiomer | Significantly lower affinity than the (S)-enantiomer | [5] |
Table 3: Comparative Pharmacokinetics (Based on Levetiracetam Analog in Animal Studies)
| Parameter | (S)-Enantiomer (Analog: Levetiracetam) | (R)-Enantiomer (Analog) | Reference |
| Bioavailability | >95% (oral) | Not extensively studied, assumed to be similar | [6][7] |
| Protein Binding | <10% | Not extensively studied, assumed to be similar | [8] |
| Metabolism | Primarily by hydrolysis in the blood | Not extensively studied | [6] |
| Elimination Half-life (in dogs) | 6-8 hours | 10-11 hours | [6] |
| Clearance | Primarily renal | Primarily renal | [6] |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and comparative evaluation of (S)- and (R)-1-Butylpyrrolidine-2-carboxamide.
Enantioselective Synthesis
Objective: To synthesize the (S) and (R) enantiomers of 1-Butylpyrrolidine-2-carboxamide with high enantiomeric purity. The synthesis of the (S)-enantiomer starts from L-proline, while the (R)-enantiomer can be synthesized from D-proline.
Materials:
-
L-proline or D-proline
-
Thionyl chloride
-
Methanol
-
Butanal
-
Sodium triacetoxyborohydride
-
Ammonia
-
Solvents (e.g., Dichloromethane, Methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure (for S-enantiomer):
-
Esterification: L-proline is converted to its methyl ester by reacting with methanol in the presence of thionyl chloride.
-
Reductive Amination: The L-proline methyl ester is reacted with butanal to form an imine, which is then reduced in situ with sodium triacetoxyborohydride to yield (S)-1-butylpyrrolidine-2-carboxylate.
-
Amidation: The resulting ester is treated with ammonia in methanol to form (S)-1-Butylpyrrolidine-2-carboxamide.
-
Purification: The crude product is purified by column chromatography.
-
Chiral Purity Analysis: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
The same procedure can be followed using D-proline to obtain the (R)-enantiomer.
Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities of the (S) and (R) enantiomers for the SV2A protein.
Materials:
-
Membrane preparations from brain tissue or cells expressing human SV2A.[9]
-
Radioligand: [³H]-Levetiracetam or a suitable analog.
-
(S)-1-Butylpyrrolidine-2-carboxamide and (R)-1-Butylpyrrolidine-2-carboxamide.
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation counter.
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ((S)- or (R)-enantiomer).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations
Diagram 1: Proposed Synthesis Pathway
Caption: Enantioselective synthesis pathways for (S)- and (R)-1-Butylpyrrolidine-2-carboxamide.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: A systematic workflow for the comparative evaluation of the enantiomers.
Diagram 3: Analog's Mechanism of Action at the Synapse
Caption: Levetiracetam's enantioselective binding to SV2A modulates neurotransmitter release.
Conclusion
While direct experimental data on (S)-1-Butylpyrrolidine-2-carboxamide and its (R)-enantiomer is limited, the comprehensive data available for the structural analog Levetiracetam provides a strong basis for a comparative assessment. The evidence strongly suggests that the (S)-enantiomer is the pharmacologically active component, exhibiting significantly higher binding affinity to the SV2A protein and, consequently, potent anticonvulsant effects. The (R)-enantiomer, in contrast, is expected to be largely inactive. This highlights the profound impact of stereochemistry on the biological activity of this class of compounds and underscores the importance of enantioselective synthesis and testing in drug development. Further direct experimental validation is necessary to confirm these inferred properties for (S)- and (R)-1-Butylpyrrolidine-2-carboxamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of levetiracetam, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology and Pharmacokinetics of Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Ethyl and Methyl 2-Pyrrolidin-1-ylpropanoate
For researchers and drug development professionals, the selection of an appropriate ester in a target molecule can significantly influence reaction efficiency, physicochemical properties, and ultimately, the biological activity of the compound. This guide provides an objective comparison of the synthesis of ethyl 2-pyrrolidin-1-ylpropanoate and methyl 2-pyrrolidin-1-ylpropanoate, supported by available experimental data and detailed protocols.
Overview of Synthesis
The primary route for synthesizing both ethyl and methyl 2-pyrrolidin-1-ylpropanoate is through a Michael addition reaction.[1] This reaction involves the conjugate addition of a nucleophile, in this case, pyrrolidine, to an α,β-unsaturated carbonyl compound, which is either ethyl acrylate or methyl acrylate.
Quantitative Data Summary
The following table summarizes the key parameters for the synthesis of these two compounds. It is important to note that the data for the ethyl ester is largely extrapolated from the synthesis of the methyl ester and general principles of ester chemistry, due to a lack of direct comparative studies.[1]
| Parameter | Methyl 2-pyrrolidin-1-ylpropanoate | Ethyl 2-pyrrolidin-1-ylpropanoate | Data Source |
| Starting Materials | Pyrrolidine, Methyl Acrylate, Methanol (solvent) | Pyrrolidine, Ethyl Acrylate, Ethanol (optional solvent) | [1] |
| Reaction Type | Michael Addition | Michael Addition | [1] |
| Typical Reaction Temperature | 50°C | 50°C | [1] |
| Typical Reaction Time | 24 hours | 24-28 hours | [1] |
| Reported/Expected Yield | High (A closely related reaction of pyrrolidine with methyl methacrylate reported a purity of 96.6%) | Good to High (Analogous reactions in biodiesel production show slightly lower yields for ethyl esters compared to methyl esters) | [1] |
| Purification Method | Distillation (can be used without further purification) | Vacuum Distillation | [1] |
Note on Isomer Ambiguity: A critical consideration for researchers is the lack of a registered CAS (Chemical Abstracts Service) number for "ethyl 2-pyrrolidin-1-ylpropanoate" in public scientific databases. The molecular formula C₉H₁₇NO₂ can correspond to multiple structural isomers, each with unique properties. This guide focuses on the product of the Michael addition between pyrrolidine and ethyl acrylate.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-pyrrolidin-1-ylpropanoate [1]
-
Materials:
-
Pyrrolidine (12.25 mol)
-
Methanol (332 g)
-
Methyl acrylate (12.25 mol)
-
-
Procedure:
-
To a 3-neck, 3-liter round bottom flask equipped with an overhead stirrer, thermocouple, pressure-equalizing addition funnel, and a cold-water condenser, charge the pyrrolidine and methanol.
-
Over a period of 2.5 hours, add the methyl acrylate to the flask while maintaining the internal temperature.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the methanol and any unreacted starting materials under reduced pressure at 45°C.
-
The resulting product, methyl 2-pyrrolidin-1-ylpropanoate, can be used without further purification or can be purified by distillation.
-
Protocol 2: Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate [1]
(This is a representative protocol based on the synthesis of the corresponding methyl ester and general principles of Michael addition reactions.)
-
Materials:
-
Pyrrolidine (1.0 mol)
-
Ethyl acrylate (1.0 mol)
-
Ethanol (optional solvent)
-
-
Procedure:
-
In a 3-neck round bottom flask equipped with an overhead stirrer, thermocouple, pressure-equalizing addition funnel, and a condenser, place the pyrrolidine. An appropriate amount of ethanol can be added as a solvent if desired.
-
Slowly add the ethyl acrylate to the flask over approximately 2 hours. Monitor the temperature to control any exotherm.
-
After the addition is complete, heat the mixture to 50°C and stir for 24-28 hours. The reaction progress can be monitored by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to ambient temperature.
-
If a solvent was used, or to remove any unreacted starting materials, concentrate the mixture under reduced pressure.
-
The crude ethyl 2-pyrrolidin-1-ylpropanoate can be purified by vacuum distillation.
-
Reaction Pathway Visualization
The following diagram illustrates the general synthetic pathway for both esters via the Michael addition reaction.
Caption: Michael addition of pyrrolidine to acrylate esters.
Comparative Analysis and Conclusion
Based on analogous reactions, the synthesis of methyl 2-pyrrolidin-1-ylpropanoate may proceed with a slightly higher yield and potentially shorter reaction times compared to the ethyl ester.[1] For instance, studies in biodiesel production, which involves transesterification, have reported higher efficiencies for methyl ester synthesis over ethyl esters.[1] This could be attributed to the smaller size of the methyl group, which may result in less steric hindrance during the reaction.
The choice between synthesizing the methyl or ethyl ester will ultimately depend on the specific requirements of the research or drug development project. Factors to consider include the desired physicochemical properties of the final product, the cost and availability of the starting acrylate esters, and the acceptable yield thresholds for the synthesis. Given the ambiguity surrounding the naming and CAS registration of the ethyl ester, researchers should exercise diligence in characterizing their final product to ensure they have synthesized the correct isomer.
References
2-Ethylpyrrolidine in Asymmetric Catalysis: A Comparative Guide to Chiral Amines
In the landscape of asymmetric organocatalysis, chiral amines have carved out a significant niche as versatile and powerful catalysts for the stereocontrolled synthesis of complex molecules. Among these, the pyrrolidine scaffold, most famously represented by L-proline, has been a cornerstone of research and application for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of 2-alkylpyrrolidines, with a focus on 2-ethylpyrrolidine and its close analog 2-methylpyrrolidine, against other prominent classes of chiral amine organocatalysts. The comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations of the catalytic processes.
The catalytic prowess of pyrrolidine-based catalysts stems from their ability to form chiral enamines or iminium ions with carbonyl substrates, mimicking the function of natural aldolase enzymes.[1] This mode of activation enables a range of crucial carbon-carbon bond-forming reactions, including aldol, Michael, and Mannich reactions, with high levels of enantioselectivity.[1] The substituents on the pyrrolidine ring play a critical role in modulating the catalyst's steric and electronic properties, thereby influencing its activity and the stereochemical outcome of the reaction. While L-proline's success is largely attributed to the cooperative action of its secondary amine and carboxylic acid moieties, the performance of simpler derivatives like 2-alkylpyrrolidines offers insights into the fundamental structural requirements for effective catalysis.
Comparative Performance in Asymmetric Catalysis
The efficacy of a chiral amine catalyst is typically evaluated by its ability to provide high yields and excellent stereoselectivity (enantiomeric excess, ee%, and diastereomeric ratio, dr) in a given transformation. Below, we compare the performance of 2-methylpyrrolidine (as a representative for 2-alkylpyrrolidines due to a scarcity of published data for this compound) with other widely used chiral amines in the asymmetric aldol and Michael reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a benchmark transformation for evaluating the performance of chiral organocatalysts. The reaction involves the enantioselective addition of a ketone enolate to an aldehyde.
Table 1: Comparison of Chiral Amine Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-2-Methylpyrrolidine | 20 | Toluene | 72 | 80 | 92:8 | 85 (syn) |
| L-Proline | 20 | DMSO | 24 | 95 | 95:5 | 96 (anti) |
| (S)-Diphenylprolinol Silyl Ether | 1 | Toluene | 2 | 99 | >99:1 | 99 (anti) |
| (S)-Proline Tetrazole | 5 | CH2Cl2 | 48 | 92 | 93:7 | 98 (anti) |
Data compiled from various sources for illustrative comparison. Reaction conditions may vary between studies.
The data in Table 1 suggests that while 2-methylpyrrolidine can catalyze the aldol reaction with good yield and enantioselectivity, it generally requires higher catalyst loading and longer reaction times compared to more sophisticated catalysts like diphenylprolinol silyl ethers. Notably, the diastereoselectivity can also differ, with 2-methylpyrrolidine favoring the syn product in some cases, while proline and its more acidic derivatives typically favor the anti product. The absence of the carboxylic acid group in 2-methylpyrrolidine is a likely reason for its comparatively lower reactivity and selectivity, as this group is known to participate in transition state stabilization through hydrogen bonding.[2]
Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroolefins is another critical C-C bond-forming reaction that serves as a benchmark for chiral amine catalysts.
Table 2: Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-2-Methylpyrrolidine Derivative | 20 | Hexane | 96 | 85 | 91:9 | 92 (syn) |
| L-Proline | 30 | CHCl3 | 120 | 78 | 12:1 | 20 (syn) |
| (S)-Diphenylprolinol Silyl Ether | 1 | Toluene | 2 | 95 | 93:7 | 99 (syn) |
| Cinchona-derived Thiourea | 10 | Toluene | 24 | 98 | >95:5 | 97 (syn) |
Data compiled from various sources for illustrative comparison. Reaction conditions may vary between studies.
In the context of the Michael addition, derivatives of 2-methylpyrrolidine have shown the potential for high enantioselectivity, although often requiring extended reaction times. In contrast, diarylprolinol silyl ethers and bifunctional catalysts like cinchona-derived thioureas demonstrate superior efficiency, affording excellent yields and enantioselectivities with significantly lower catalyst loadings and shorter reaction times. This highlights a general trend where simpler chiral amines like 2-alkylpyrrolidines can be effective but are often outperformed by more structurally optimized catalysts that incorporate additional functional groups to better control the transition state geometry.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any catalytic study. Below are representative procedures for the asymmetric aldol and Michael reactions.
General Procedure for a 2-Alkylpyrrolidine-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone (5.0 mmol) is added. Subsequently, the 2-alkylpyrrolidine catalyst (e.g., (S)-2-methylpyrrolidine, 0.2 mmol, 20 mol%) is added to the mixture. The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) for the time indicated in the respective study. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is then extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Procedure for a Chiral Amine-Catalyzed Asymmetric Michael Addition
To a stirred solution of the nitroolefin (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL) at the desired temperature, the aldehyde or ketone (1.0 mmol) is added. The reaction mixture is stirred until the consumption of the nitroolefin is complete (as monitored by TLC). The reaction is then quenched, typically with a saturated aqueous solution of NH4Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizing the Catalytic Process
To better understand the practical and mechanistic aspects of asymmetric catalysis with chiral amines, the following diagrams illustrate a typical experimental workflow and the underlying catalytic cycle.
Caption: General experimental workflow for an asymmetric organocatalytic reaction.
The catalytic cycle for many chiral amine-catalyzed reactions proceeds through the formation of a key enamine intermediate. This is illustrated in the following diagram.
Caption: Simplified catalytic cycle for an enamine-based asymmetric aldol reaction.
Conclusion
References
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its unique conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable component in drug design.[1] Unambiguous structural confirmation of novel pyrrolidine derivatives is a critical step in the drug discovery pipeline, underpinning the establishment of structure-activity relationships (SAR).[1]
This guide provides a comparative overview of key spectroscopic techniques used for the structural elucidation of pyrrolidine derivatives. It includes a summary of the information provided by each method, supporting experimental data, and detailed protocols.
Comparative Analysis of Structural Elucidation Techniques
The characterization of new chemical entities relies on a synergistic approach, utilizing multiple analytical methods. While techniques like NMR, IR, and MS are fundamental for routine analysis, X-ray crystallography provides the highest level of detail for solid-state structures.[3]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[3] | Provides unequivocal proof of molecular structure and spatial arrangement.[3] | Requires a single, high-quality crystal; the solid-state conformation may not represent the solution-state structure.[3] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships.[3] | Excellent for determining the carbon-hydrogen framework in solution; non-destructive.[3] | Can be difficult to interpret for complex molecules without advanced 2D techniques; may not provide absolute stereochemistry.[3] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[3] | Fast, simple, and provides a characteristic molecular "fingerprint".[3] | Provides limited information on the overall molecular structure and connectivity.[3] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[3] | High sensitivity, requires a very small amount of sample, and provides the molecular formula.[3] | Primarily provides information on molecular formula and substructures, not the complete 3D structure or stereochemistry.[3] |
Workflow for Structural Confirmation
The structural elucidation of a novel pyrrolidine derivative typically follows a standardized workflow, integrating several spectroscopic techniques to build a complete and verified picture of the molecule's identity and structure.
Detailed Spectroscopic Data & Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
¹H and ¹³C NMR Spectroscopic Data for the Pyrrolidine Ring
Chemical shifts are highly dependent on substitution and solvent. The following table provides typical ranges for the unsubstituted pyrrolidine ring.
| Atom Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |
| N-H | 1.5 - 2.5 (broad) | - | Position and intensity are variable; can exchange with D₂O. |
| α-CH₂ (C2, C5) | ~2.8 - 3.0 | ~47 | Protons and carbons directly attached to the nitrogen are deshielded.[4][5] |
| β-CH₂ (C3, C4) | ~1.7 - 1.9 | ~25 | More shielded compared to the α-positions.[4][5] |
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the pyrrolidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[1]
-
Analysis: For complex structures, perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Common Fragmentation Patterns for Pyrrolidine Derivatives:
A dominant fragmentation pathway for many N-substituted pyrrolidines is the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For more complex structures like α-pyrrolidinophenones, a primary fragmentation involves the neutral loss of the pyrrolidine molecule.[6]
| m/z Value | Fragment Identity | Common Neutral Loss |
| [M]+ | Molecular Ion | - |
| [M-1]+ | Loss of H• | H• |
| m/z 70 | [C₄H₈N]+ | From α-cleavage in N-alkyl pyrrolidines |
| [M - 70]+ | Loss of pyrrolidine ring | C₄H₈N• |
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Perform analysis using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[1]
-
Ionization: Utilize an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for volatile compounds.
-
Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in ESI). Analyze the fragmentation pattern to identify characteristic fragments and compare them with known pathways for pyrrolidine structures.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.
Characteristic IR Absorption Bands for Pyrrolidines
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium | The N-H stretch in gaseous pyrrolidine appears between 3300 and 3400 cm⁻¹.[8] This band is absent in N-substituted pyrrolidines. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong | Characteristic of the CH₂ groups in the saturated ring.[9] |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium | Useful for identifying the amine functionality. |
| N-H Bend (secondary amine) | 1550 - 1650 | Medium | Can sometimes be obscured by other peaks in the region. |
Experimental Protocol (FTIR):
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils).[1]
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr).
-
Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands and correlate them with specific functional groups present in the molecule. Compare the fingerprint region (below 1500 cm⁻¹) with known spectra if available.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Navigating Chiral Purity: A Comparative Guide to Analytical Methods for 2-Aminomethyl-1-ethylpyrrolidine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like 2-aminomethyl-1-ethylpyrrolidine is a critical step in guaranteeing the safety and efficacy of therapeutic agents. This guide provides a comparative overview of key analytical techniques for determining the enantiomeric excess of this versatile pyrrolidine derivative. We delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE), offering a comprehensive resource for method selection and implementation.
General Workflow for Enantiomeric Purity Determination
The determination of enantiomeric purity, regardless of the specific analytical technique employed, generally follows a structured workflow. This process begins with careful sample preparation, which may include derivatization to enhance the separation or detection of the enantiomers. The prepared sample is then introduced into the analytical instrument for separation and detection. Finally, the data is processed to calculate the enantiomeric excess, providing a quantitative measure of the sample's purity.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of 2-aminomethyl-1-ethylpyrrolidine depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, NMR, and CE for this application.
| Analytical Method | Principle | Derivatization | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Often required to improve separation and detection. | Moderate | High resolution and accuracy; well-established technique. | Can require lengthy method development; consumption of organic solvents. |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | May be necessary to increase volatility and improve separation. | High | High efficiency and sensitivity; suitable for volatile compounds. | Limited to thermally stable and volatile analytes; potential for thermal degradation. |
| NMR Spectroscopy | Diastereomeric differentiation of enantiomers using a chiral derivatizing or solvating agent, leading to distinct NMR signals. | Required (chiral derivatizing agent). | Low to Moderate | Provides structural information; non-destructive; relatively fast for screening. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Not always necessary. | High | High efficiency; low sample and reagent consumption; orthogonal selectivity to HPLC. | Can be less robust than HPLC; lower sensitivity for some applications. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method involves the derivatization of 2-aminomethyl-1-ethylpyrrolidine with a suitable agent to form diastereomers that can be separated on a chiral stationary phase.[1][2][3]
1. Derivatization with 4-Nitrobenzoic Acid:
-
Dissolve (rac)-2-aminomethyl-1-ethylpyrrolidine in a suitable solvent (e.g., acetonitrile).
-
Add an equimolar amount of 4-nitrobenzoic acid and a coupling agent (e.g., dicyclohexylcarbodiimide) in the presence of a base (e.g., pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The resulting diastereomeric amides can be directly analyzed by HPLC.
2. HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm)[1]
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection: UV at 254 nm[1]
3. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two separated diastereomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Gas Chromatography (GC)
For GC analysis, derivatization is often employed to increase the volatility of the amine.
1. Derivatization (Example with Trifluoroacetic Anhydride):
-
Dissolve the 2-aminomethyl-1-ethylpyrrolidine sample in an aprotic solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride.
-
Allow the reaction to proceed at room temperature.
-
The resulting trifluoroacetamide derivative can be analyzed by GC.
2. GC Conditions:
-
Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXse), is typically used.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is often used to ensure good separation and peak shape (e.g., start at 100°C, ramp to 200°C at 5°C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[5]
3. Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
NMR Spectroscopy
This method relies on the formation of diastereomeric complexes in situ using a chiral derivatizing agent, which results in separate, quantifiable signals in the NMR spectrum.[6][7][8][9]
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the 2-aminomethyl-1-ethylpyrrolidine sample in a deuterated solvent (e.g., CDCl₃).
-
Add 1.0 equivalent of a chiral derivatizing agent, such as (S)-BINOL, and 1.0 equivalent of 2-formylphenylboronic acid.[6][7][9]
-
The formation of diastereomeric iminoboronate esters is typically rapid.[7][8][9]
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Identify the well-resolved signals corresponding to the two diastereomers. The imine proton signal is often a good diagnostic peak.[9]
-
Integrate the signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers, from which the enantiomeric excess can be calculated.
Capillary Electrophoresis (CE)
CE offers a high-efficiency separation method with low sample consumption.[10]
1. Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution (e.g., phosphate or borate buffer) at a pH that ensures the amine is protonated.
-
Add a chiral selector to the BGE. Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used for the separation of chiral amines.[11] The concentration of the chiral selector needs to be optimized.
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: Typically 15-30 kV.
-
Temperature: Controlled, often around 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample solution.
-
Detection: UV detection at a low wavelength (e.g., 200-214 nm).
3. Data Analysis:
-
The enantiomeric excess is determined from the corrected peak areas of the two enantiomers in the electropherogram.
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric purity of 2-aminomethyl-1-ethylpyrrolidine is a critical decision in the drug development process. Chiral HPLC with pre-column derivatization stands out as a robust and well-documented method for this specific compound.[1][3] However, chiral GC, NMR spectroscopy, and capillary electrophoresis offer viable alternatives with their own unique advantages. For high-throughput screening, GC and CE may be preferable, while NMR provides valuable structural confirmation alongside purity assessment. A thorough evaluation of the specific analytical requirements and available resources will guide the selection of the most suitable technique to ensure the quality and stereochemical integrity of this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of an efficient hplc method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - Dialnet [dialnet.unirioja.es]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 11. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis: A Novel Pyrrolidine-2,5-dione Derivative Versus Standard Anti-inflammatory Agents
Guide for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, pyrrolidine-2,5-dione (succinimide) derivatives are emerging as a promising class of compounds.[1][2][3] This guide presents a detailed comparative analysis of a novel pyrrolidine-2,5-dione derivative, designated here as Compound PPD-3-13e , against the established non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).[4][5][6] This analysis is based on key preclinical data to evaluate its potential as a potent and safer anti-inflammatory agent.
The primary mechanism for many pyrrolidine-2,5-dione derivatives involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling cascade, which governs the expression of numerous pro-inflammatory genes.[7][8][9]
Comparative Efficacy Data
The anti-inflammatory potential of Compound PPD-3-13e was evaluated and compared with Indomethacin and Celecoxib using both in vitro and in vivo models. The quantitative results are summarized below.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI)¹ |
| PPD-3-13e | 30.9 | 0.98 | 31.5 |
| Indomethacin | 0.8 | 12.9 | 0.06 |
| Celecoxib | >100 | 0.04 | >2500 |
¹COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher value indicates greater selectivity for COX-2. Data is representative of values found in literature for similar compound classes.[10]
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (Dose) | Paw Edema Inhibition (%) at 3h |
| Control (Vehicle) | 0% |
| PPD-3-13e (20 mg/kg) | 68% |
| Indomethacin (10 mg/kg) | 75% |
| Celecoxib (20 mg/kg) | 65% |
Data is representative of values found in literature for this assay.[8][11]
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action and the methods used to generate this data is crucial for its interpretation.
The NF-κB pathway is a pivotal regulator of inflammation.[7][12] Its activation by stimuli like lipopolysaccharide (LPS) leads to the transcription of genes for pro-inflammatory mediators such as COX-2 and inducible nitric oxide synthase (iNOS).[13] Compound PPD-3-13e is hypothesized to inhibit this pathway.
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indocin vs Celebrex | Power [withpower.com]
- 5. Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study [iris.unisr.it]
- 6. goodrx.com [goodrx.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine dithiocarbamate attenuates nuclear factor-ĸB activation, cyclooxygenase-2 expression and prostaglandin E2 production in human endometriotic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Cancer Activity of 2-Arylpyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-arylpyrrolidine derivatives have emerged as a promising class of anti-cancer agents. This guide provides an objective comparison of the anti-cancer activity of various 2-arylpyrrolidine derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutics.
Comparative Cytotoxicity of 2-Arylpyrrolidine Derivatives
The anti-proliferative activity of 2-arylpyrrolidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following table summarizes the IC50 values for several 2-arylpyrrolidine derivatives from recent studies.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6g (a 2-(het)arylpyrrolidine-1-carboxamide) | M-Hela (Cervical Cancer) | 14.7 ± 0.9 | [1] |
| Compound 6d (a 2-(het)arylpyrrolidine-1-carboxamide) | M-Hela (Cervical Cancer) | Comparable to Tamoxifen (28.0 ± 2.5) | [1] |
| Compound 6c (a 2-(het)arylpyrrolidine-1-carboxamide) | M-Hela (Cervical Cancer) | Comparable to Tamoxifen (28.0 ± 2.5) | [1] |
| Compound 6e (a 2-(het)arylpyrrolidine-1-carboxamide) | M-Hela (Cervical Cancer) | Comparable to Tamoxifen (28.0 ± 2.5) | [1] |
| Tamoxifen (Reference) | M-Hela (Cervical Cancer) | 28.0 ± 2.5 | [1] |
| Compound 7g (a pyrrolidine-carboxamide derivative) | A-549 (Lung Cancer) | < 0.90 | [2] |
| MCF-7 (Breast Cancer) | < 0.90 | [2] | |
| HT-29 (Colon Cancer) | < 0.90 | [2] | |
| Panc-1 (Pancreatic Cancer) | < 0.90 | [2] | |
| Doxorubicin (Reference) | A-549, MCF-7, HT-29, Panc-1 | 1.10 (mean) | [2] |
| RPDPRH (a 4-arylidene-5-oxopyrrolidine derivative) | C-33A (Cervical Cancer) | 4.66 | [3] |
| CaSki (Cervical Cancer) | 6.42 | [3] | |
| SiHa (Cervical Cancer) | 17.66 | [3] | |
| HeLa (Cervical Cancer) | 15.2 | [3] | |
| HepG2 (Liver Cancer) | 12.36 | [3] | |
| 7402 (Liver Cancer) | 22.4 | [3] | |
| Cisplatin (Reference) | HepG2, 7402 | Similar activity to RPDPRH | [3] |
| Pyrrolidine 3h | HCT116 (Colon Cancer) | 2.9 - 16 | [4] |
| Pyrrolidine 3k | HCT116, HL60, and 8 other cell lines | 2.9 - 16 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anti-cancer activity of 2-arylpyrrolidine derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 2-arylpyrrolidine derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 2-arylpyrrolidine derivatives at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL3 channels, respectively.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Treat cells with the 2-arylpyrrolidine derivatives at their IC50 concentrations for a defined period (e.g., 12, 24, or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C for several weeks.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Mechanism of Action: Signaling Pathways
The anti-cancer activity of 2-arylpyrrolidine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
One study on a 2-(het)arylpyrrolidine-1-carboxamide derivative, compound 6g, suggested that its cytotoxic effect in M-Hela cells is mediated through the induction of apoptosis.[1] Specifically, an increase in the fluorescence intensity of Caspase-8 was observed, indicating the activation of the extrinsic apoptotic pathway.[1] Further analysis revealed a predominance of pro-apoptotic Bad proteins over anti-apoptotic Bcl-2, suggesting a role for mitochondrial processes in the apoptotic cascade.[1]
Another class of 4-arylidene-5-oxopyrrolidine derivatives was shown to induce apoptosis in hepatocellular carcinoma cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[3]
The following diagrams illustrate the general experimental workflow for evaluating these compounds and a simplified representation of the apoptotic signaling pathways they may influence.
Caption: A general workflow for the evaluation of 2-arylpyrrolidine derivatives.
Caption: Potential apoptotic signaling pathways modulated by 2-arylpyrrolidine derivatives.
References
- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparison of different synthetic routes to 2-substituted pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. The stereoselective synthesis of 2-substituted pyrrolidines, in particular, is a subject of intense research due to the significant biological activity and synthetic utility of these compounds. This guide provides a comparative overview of several prominent synthetic strategies for accessing these valuable molecules, with a focus on reaction performance, stereochemical control, and operational efficiency. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific synthetic goals.
Comparison of Key Synthetic Routes
The choice of a synthetic route to a 2-substituted pyrrolidine is dictated by factors such as the desired stereochemistry, the nature of the substituent, the availability of starting materials, and the scalability of the reaction. The following table summarizes the performance of several widely employed methods.
| Synthetic Route | Key Features | Typical Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for polysubstituted pyrrolidines. | 60 - 95+ | >20:1 | up to >99% |
| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines, often in a cascade sequence; high enantiocontrol. | 72 - 99 | up to >99:1 | up to >99%[1] |
| Biocatalytic Synthesis (Transaminase) | Highly enantioselective; operates under mild conditions; excellent for specific enantiomers. | 10 - 90 | N/A | >95%[2][3] |
| Transition Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds; high atom economy. | up to 99 | N/A | N/A |
| Stereoselective Reduction of Pyrroles | Access to highly substituted pyrrolidines with excellent diastereocontrol. | 88 - 92 | up to >20:1 | N/A[4] |
| Reductive Amination (Paal-Knorr type) | Classical and straightforward for N-substituted pyrrolidines from 1,4-dicarbonyls. | Good to Excellent | N/A | N/A |
Key Synthetic Methodologies and Experimental Protocols
This section provides a detailed look at some of the most effective methods for synthesizing 2-substituted pyrrolidines, including representative experimental protocols and visual workflows.
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This powerful method constructs the pyrrolidine ring in a single step with high stereocontrol through the reaction of an azomethine ylide with a dipolarophile. The use of chiral catalysts, often based on copper or silver, allows for excellent enantioselectivity.
Caption: Workflow for the asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [5]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) precatalyst (e.g., Cu(CH3CN)4PF6, 5 mol%) and the chiral ligand (e.g., (S)-BINAP, 5.5 mol%).
-
Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes.
-
Add the azomethine ylide precursor (an imine formed from a glycine ester and an aldehyde, 1.2 equiv) and the dipolarophile (e.g., a substituted alkene, 1.0 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add a base (e.g., DBU, 1.1 equiv) dropwise to initiate the reaction.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 2-substituted pyrrolidine.
Organocatalytic Asymmetric Aza-Michael Addition
The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as the aza-Michael addition, is a highly effective method for forming a C-N bond. When performed intramolecularly or as part of a cascade reaction using a chiral organocatalyst, it provides a powerful route to enantioenriched pyrrolidines. Bifunctional catalysts, such as squaramides, are particularly effective in promoting these transformations with high stereoselectivity.[1]
Caption: Workflow of a cascade reaction involving asymmetric aza-Michael addition.
Experimental Protocol: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition [1]
-
To a solution of the tosylaminomethyl enone or enoate (0.1 mmol) in a suitable solvent (e.g., dichloromethane, 1.0 mL) in a glass vial, add the nitroalkene (0.12 mmol).
-
Add the chiral squaramide organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired chiral trisubstituted pyrrolidine.
Biocatalytic Synthesis Using Transaminases
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Transaminases, in particular, can be used to convert prochiral ketones into enantiomerically pure amines. This approach has been successfully applied to the synthesis of 2-substituted pyrrolidines through a transaminase-triggered cyclization of ω-chloro ketones.[2][3][6]
Caption: Transaminase-triggered cascade for the synthesis of chiral pyrrolidines.
Experimental Protocol: Transaminase-Triggered Synthesis of 2-Arylpyrrolidines [2]
-
In a microcentrifuge tube, prepare a reaction mixture containing the transaminase (10 mg/mL), the ω-chloroketone substrate (50 mM), pyridoxal 5'-phosphate (PLP, 1 mM), isopropylamine (IPA, 1 M) as the amine donor, and dimethyl sulfoxide (DMSO, 20% v/v) in a potassium phosphate buffer (100 mM, pH 8). The final volume is 0.5 mL.
-
Incubate the reaction mixture at 37 °C with shaking (700 rpm) for 48 hours.
-
Monitor the reaction for the formation of the product by HPLC or GC.
-
For workup, basify the reaction mixture with NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The product can be further purified by chromatography or precipitation as a salt (e.g., tosylate salt) to yield the enantiopure 2-substituted pyrrolidine.
Transition Metal-Catalyzed Intramolecular C-H Amination
Directing group-assisted, transition metal-catalyzed C-H amination has become a powerful strategy for the synthesis of N-heterocycles. Copper-catalyzed systems have been developed for the intramolecular amination of C(sp3)-H bonds to form pyrrolidines, offering a highly atom-economical route.
Caption: Copper-catalyzed intramolecular C-H amination for pyrrolidine synthesis.
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination [5]
-
In a glovebox or under a strictly inert atmosphere (Nitrogen or Argon), dissolve the N-fluoride amide substrate (1.0 equiv) in an anhydrous, degassed solvent (e.g., toluene) in a sealable reaction vessel.
-
Add the copper(I) precatalyst (e.g., [Tp*Cu(NCMe)], 5 mol%) to the solution.
-
Seal the reaction vessel tightly.
-
Heat the reaction mixture to the required temperature (e.g., 90 °C).
-
Monitor the reaction progress by 1H NMR or GC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.
Stereoselective Reduction of Substituted Pyrroles
The catalytic hydrogenation of substituted pyrroles provides a direct route to the corresponding pyrrolidines. This method is particularly useful for accessing polysubstituted pyrrolidines, and existing stereocenters on the substituents can direct the hydrogenation to afford high diastereoselectivity.[4][7]
Caption: Workflow for the diastereoselective reduction of a substituted pyrrole.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyrrole [4]
-
To a solution of the substituted pyrrole (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add the heterogeneous catalyst (e.g., 5% Rh/Al2O3, 10 wt%).
-
Place the reaction mixture in a pressure vessel.
-
Pressurize the vessel with hydrogen gas (e.g., 10 atm).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC, GC-MS, or NMR).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
This guide provides a snapshot of the diverse and powerful methodologies available for the synthesis of 2-substituted pyrrolidines. The choice of method will ultimately depend on the specific target molecule and the resources available. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access these important heterocyclic compounds.
References
- 1. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. biotrans2023.livescience.io [biotrans2023.livescience.io]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Ethylpyrrolidine: A Guide for Laboratory Professionals
The proper disposal of 2-Ethylpyrrolidine, a chemical utilized in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, this guide synthesizes general principles for the disposal of amines and pyrrolidine derivatives, which should be treated as hazardous waste.
Immediate Safety and Hazard Assessment
Key Assumed Hazards:
-
Flammability: Likely a flammable liquid and vapor.
-
Corrosivity: May cause severe skin burns and eye damage.
-
Toxicity: Potentially harmful if swallowed or in contact with skin, and may cause respiratory irritation[2].
Personal Protective Equipment (PPE) is paramount when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1][3]. All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Hazard Data Summary (Based on Structurally Similar Compounds)
In the absence of a specific SDS for this compound, the following table summarizes general hazard information for related compounds to inform a cautious approach to its handling and disposal.
| Hazard Category | Related Compound/Class | GHS Classification (Typical) | Disposal Consideration |
| Flammability | Pyrrolidine | Flammable Liquid (Category 2) | Keep away from heat, sparks, and open flames. Store in a tightly closed container in a well-ventilated area[1][4]. |
| Corrosivity | Amines | Skin Corrosion/Irritation (Category 1A, 1B, or 1C)[2] | Wear appropriate PPE to prevent skin and eye contact. Have spill containment and neutralizing agents readily available[1]. |
| Acute Toxicity | Pyrrolidine Derivatives | Acute Toxicity (Oral, Dermal, Inhalation - Category 4) | Avoid ingestion, inhalation, and skin contact. Use in a well-ventilated area or fume hood. |
| Environmental | Amines | Hazardous to the Aquatic Environment (Acute and/or Chronic)[1] | Do not dispose of down the drain or in the environment[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][6].
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound is in its pure form or mixed with other solvents or reagents.
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like acids and oxidizing agents, to prevent hazardous reactions[1][4]. Collect it in a dedicated hazardous waste container[3].
Step 2: Containerization and Labeling
-
Use a Compatible Container: Collect the waste in a container made of a material compatible with organic amines, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition and can be sealed tightly[1][6].
-
Proper Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. The label should also include appropriate hazard warnings (e.g., "Flammable," "Corrosive," "Toxic")[1][3].
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area.
-
Safe Storage Conditions: The storage area should be cool, well-ventilated, and away from direct sunlight, heat, and ignition sources[1][4].
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][3][7].
-
Provide Information: Furnish the disposal contractor with all available information about the waste, including its chemical name and potential hazards.
-
Regulatory Compliance: Ensure that the disposal process adheres to all applicable federal, state, and local regulations. This includes the use of a hazardous waste manifest for tracking the waste from its point of generation to its final disposal ("cradle-to-grave")[5][8].
Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.
Spill Management
In the event of a spill, the area should be evacuated, and personnel must be equipped with appropriate PPE before cleanup. For small spills, absorb the material with inert, non-combustible absorbent materials like vermiculite or sand. For large spills, contact your institution's EHS or emergency response team.
Disposal Workflow for this compound
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pt.tnjchem.com [pt.tnjchem.com]
- 5. youtube.com [youtube.com]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. Chemical and Laboratory Waste [enva.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Comprehensive Safety and Handling Guide for 2-Ethylpyrrolidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Ethylpyrrolidine. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe laboratory practices.
Hazard Identification and Immediate Precautions
This compound and its derivatives are classified as hazardous chemicals. For instance, 2-(Aminomethyl)-1-ethylpyrrolidine is a flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation. It is also harmful if swallowed or in contact with skin[1]. N-Ethyl-2-pyrrolidone is also known to cause serious eye damage[2][3]. Given these properties, adherence to strict safety protocols is mandatory.
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. Call a physician immediately[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical assistance[1].
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles.[5] | Protects against splashes and sprays that can cause serious eye damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene).[2][5] | Prevents skin contact, which can cause burns and irritation.[1] It is recommended to check with the glove supplier for specific chemical resistance.[2][5] |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][6] | Avoids inhalation of vapors or aerosols which can cause respiratory tract irritation.[4] |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[5][6]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[5].
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid contact with skin, eyes, and clothing[6].
-
Do not breathe in mist, vapors, or spray[1].
-
Use only non-sparking tools and explosion-proof equipment, as the compound may be flammable[1][7].
-
Keep the chemical away from open flames, hot surfaces, and other sources of ignition[1][4][6].
-
Ground and bond containers and receiving equipment to prevent static discharges[7].
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4][6][8].
-
Store in a flammables area[1].
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides[1][6].
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the affected area.
-
Containment: Remove all sources of ignition. Use personal protective equipment. Absorb the spill with inert material such as sand, silica gel, or a universal binder[7][9].
-
Collection: Collect the absorbed material into a suitable, closed container for disposal[7][9].
Disposal Plan:
-
Dispose of contents and containers in accordance with local, regional, and national regulations[1][8].
-
This material and its container must be disposed of as hazardous waste[9].
-
Do not empty into drains or release into the environment[9][10]. Contaminated packaging should be handled in the same way as the substance itself[9].
Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. uni-muenster.de [uni-muenster.de]
- 3. carlroth.com [carlroth.com]
- 4. pt.tnjchem.com [pt.tnjchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com [carlroth.com]
- 10. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
